Product packaging for 6-Sulfamoylnicotinamide(Cat. No.:)

6-Sulfamoylnicotinamide

Cat. No.: B15096441
M. Wt: 201.21 g/mol
InChI Key: RWYSBHALWVMECU-UHFFFAOYSA-N
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Description

6-Sulfamoylnicotinamide ( 1334493-81-0 ) is a chemical compound of interest in scientific research, with a molecular formula of C6H7N3O3S and a molecular weight of 201.21 g/mol . This molecule features a unique structure that combines a nicotinamide core with a sulfonamide functional group . Researchers value this scaffold for its potential as a building block in medicinal chemistry and drug discovery. The presence of both carboxamide and sulfamoyl groups on the pyridine ring makes it a versatile intermediate for further chemical modification and synthesis. It is suitable for exploring structure-activity relationships and developing novel enzyme inhibitors or biological probes. This product is intended for research and development purposes only in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7N3O3S B15096441 6-Sulfamoylnicotinamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H7N3O3S

Molecular Weight

201.21 g/mol

IUPAC Name

6-sulfamoylpyridine-3-carboxamide

InChI

InChI=1S/C6H7N3O3S/c7-6(10)4-1-2-5(9-3-4)13(8,11)12/h1-3H,(H2,7,10)(H2,8,11,12)

InChI Key

RWYSBHALWVMECU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(=O)N)S(=O)(=O)N

Origin of Product

United States

Foundational & Exploratory

The Enigmatic Mechanism of 6-Sulfamoylnicotinamide: A Technical Guide to Putative Biological Actions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, there is no publicly available scientific literature detailing the synthesis, biological activity, or mechanism of action of the specific compound "6-Sulfamoylnicotinamide." Consequently, this document presents a hypothetical exploration of its potential mechanisms of action based on the structural motifs present in the molecule: a nicotinamide core and a sulfamoyl functional group. This guide is intended for research and drug development professionals as a speculative framework for potential investigation.

The structure of this compound suggests two primary, plausible biological targets: Carbonic Anhydrases (CAs) and Nicotinamide Phosphoribosyltransferase (NAMPT) . This guide will delve into both potential mechanisms, providing a theoretical framework for understanding how this compound might exert its effects, complete with hypothetical experimental protocols and data representations.

Hypothetical Mechanism 1: Inhibition of Carbonic Anhydrases

The presence of a primary sulfonamide group (-SO₂NH₂) is a classic hallmark of carbonic anhydrase inhibitors. These enzymes play a crucial role in pH regulation, CO₂ transport, and various biosynthetic pathways. Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.

Proposed Signaling Pathway: Carbonic Anhydrase II Inhibition

This compound is hypothesized to act as a potent inhibitor of carbonic anhydrase isoforms, particularly CA II, which is abundant in various tissues. The sulfamoyl group would be the key pharmacophore, coordinating with the zinc ion in the enzyme's active site.

Figure 1: Putative Carbonic Anhydrase Inhibition Pathway.
Quantitative Data: Hypothetical Inhibition Constants (Kᵢ)

The following table presents hypothetical inhibition constants for this compound against various human carbonic anhydrase isoforms, based on data for structurally related sulfonamide inhibitors.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
This compound (Hypothetical)250251045
Acetazolamide (Reference)25012255.7
Brinzolamide (Reference)31003.2495.2
Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay

This protocol describes a method to determine the inhibitory activity of this compound against carbonic anhydrase isoforms.

Objective: To measure the inhibition constants (Kᵢ) of this compound for hCA I, II, IX, and XII.

Materials:

  • Purified recombinant human CA isoforms (I, II, IX, XII)

  • This compound

  • HEPES buffer (pH 7.4)

  • Phenol red indicator

  • CO₂-saturated water

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare a stock solution of each CA isoform in HEPES buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Assay Mixture Preparation:

    • In the first syringe of the stopped-flow instrument, prepare a solution containing the CA enzyme, HEPES buffer, and phenol red.

    • In the second syringe, prepare a CO₂-saturated water solution.

  • Kinetic Measurement:

    • Rapidly mix the contents of the two syringes. The hydration of CO₂ to carbonic acid will cause a pH drop, which is monitored by the change in absorbance of the phenol red indicator at 557 nm.

    • Record the initial rate of the reaction (the linear phase of the absorbance change).

  • Inhibition Assay:

    • Repeat the kinetic measurement in the presence of varying concentrations of this compound.

  • Data Analysis:

    • Plot the enzyme activity as a function of the inhibitor concentration.

    • Calculate the IC₅₀ value from the dose-response curve.

    • Determine the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration (CO₂) and Kₘ is the Michaelis-Menten constant for the enzyme.

Hypothetical Mechanism 2: Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT)

The nicotinamide moiety of this compound makes it a structural analog of nicotinamide, the natural substrate for NAMPT. NAMPT is the rate-limiting enzyme in the NAD⁺ salvage pathway, which is critical for cellular energy metabolism, DNA repair, and signaling. Inhibition of NAMPT can lead to NAD⁺ depletion and has emerged as a promising anti-cancer strategy.

Proposed Signaling Pathway: NAMPT Inhibition and NAD⁺ Depletion

This compound is hypothesized to competitively inhibit NAMPT, preventing the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a key NAD⁺ precursor. This leads to a reduction in cellular NAD⁺ levels, impacting downstream NAD⁺-dependent processes.

NAMPT_Inhibition cluster_pathway NAD+ Salvage Pathway cluster_downstream Downstream Effects Nicotinamide Nicotinamide NAMPT NAMPT Nicotinamide->NAMPT NMN NMN NAMPT->NMN Conversion NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD SIRT1 SIRT1 NAD->SIRT1 Activation PARP1 PARP-1 NAD->PARP1 Substrate Glycolysis Glycolysis NAD->Glycolysis Cofactor 6_SN This compound 6_SN->NAMPT Competitive Inhibition Cell_Death Cell Death SIRT1->Cell_Death PARP1->Cell_Death Glycolysis->Cell_Death

Figure 2: Putative NAMPT Inhibition and NAD⁺ Depletion Pathway.
Quantitative Data: Hypothetical Cellular Activity

The following table summarizes hypothetical data on the cellular effects of this compound, based on known NAMPT inhibitors.

CompoundNAMPT IC₅₀ (nM)Cellular NAD⁺ Reduction (at 10x IC₅₀)A549 Cell Viability GI₅₀ (nM)
This compound (Hypothetical)5085%100
FK866 (Reference)1090%20
GNE-617 (Reference)295%5
Experimental Protocol: Cellular NAMPT Activity and NAD⁺ Quantification

This protocol outlines a method to assess the inhibitory effect of this compound on NAMPT activity within a cellular context.

Objective: To determine the IC₅₀ of this compound for cellular NAMPT and quantify the resulting reduction in intracellular NAD⁺ levels.

Materials:

  • A549 human lung carcinoma cells

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum

  • This compound

  • NAD/NADH-Glo™ Assay kit (Promega)

  • Cell lysis buffer

  • Luminometer

Procedure:

  • Cell Culture and Treatment:

    • Seed A549 cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for 24-48 hours. Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After the incubation period, wash the cells with PBS.

    • Lyse the cells using the provided lysis buffer from the assay kit.

  • NAD⁺/NADH Quantification:

    • Follow the manufacturer's protocol for the NAD/NADH-Glo™ Assay. This typically involves adding a reductase and a proluciferin substrate that are converted to luciferin in the presence of NAD⁺ or NADH, which then generates a light signal with luciferase.

    • To specifically measure NAD⁺, an acid treatment step is included to destroy NADH.

  • Luminescence Measurement:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luminescence signal to the protein concentration of each well or to a cell viability assay run in parallel.

    • Plot the percentage of NAD⁺ reduction as a function of the this compound concentration.

    • Calculate the IC₅₀ value for NAMPT inhibition from the resulting dose-response curve.

Conclusion

The dual potential of this compound as both a carbonic anhydrase and a NAMPT inhibitor presents an intriguing, albeit hypothetical, pharmacological profile. The sulfamoyl moiety strongly suggests interaction with zinc-containing metalloenzymes like carbonic anhydrases, a well-established mechanism with broad therapeutic precedent. Simultaneously, the nicotinamide core provides a compelling rationale for its potential interference with the critical NAD⁺ salvage pathway via NAMPT inhibition, a key target in oncology.

Further empirical investigation is essential to elucidate the true mechanism of action of this compound. The experimental frameworks provided herein offer a starting point for such studies. Should this compound prove to be a potent inhibitor of either or both target classes, it could represent a novel lead for the development of therapeutics in a range of disease areas. The scientific community awaits the first disclosure of experimental data on this enigmatic molecule.

Synthesis of 6-Sulfamoylnicotinamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 6-Sulfamoylnicotinamide, a key intermediate in the development of various pharmaceutical compounds. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and relevant quantitative data to support research and development efforts in medicinal chemistry and drug discovery.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step process commencing with the commercially available 6-chloronicotinic acid. The synthetic strategy involves the initial conversion of the carboxylic acid to a primary amide, followed by a nucleophilic aromatic substitution reaction to introduce the sulfamoyl group.

Synthesis_Pathway A 6-Chloronicotinic Acid B 6-Chloronicotinamide A->B C This compound B->C

Caption: Synthetic route to this compound.

Experimental Protocols

Synthesis of 6-Chloronicotinamide

Reaction: 6-Chloronicotinic acid is converted to 6-chloronicotinamide via an acid chloride intermediate.

Materials:

  • 6-Chloronicotinic acid

  • Thionyl chloride (SOCl₂)

  • Aqueous ammonia (NH₃)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • A suspension of 6-chloronicotinic acid in dichloromethane is treated with thionyl chloride, and the mixture is heated to reflux until a clear solution is obtained, indicating the formation of the acid chloride.

  • The reaction mixture is cooled, and the excess thionyl chloride is removed under reduced pressure.

  • The resulting crude acid chloride is dissolved in dichloromethane and added dropwise to a cooled, stirred solution of aqueous ammonia.

  • The reaction is allowed to warm to room temperature and stirred overnight.

  • The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over magnesium sulfate, and concentrated in vacuo to yield crude 6-chloronicotinamide.

  • The crude product can be purified by recrystallization or column chromatography.

Synthesis of this compound

Reaction: 6-Chloronicotinamide undergoes a nucleophilic aromatic substitution reaction with sulfamide to yield the final product.

Materials:

  • 6-Chloronicotinamide

  • Sulfamide (H₂NSO₂NH₂)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine

Procedure:

  • A mixture of 6-chloronicotinamide, sulfamide, and potassium carbonate in N,N-dimethylformamide is heated to 120 °C.

  • The reaction progress is monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and partitioned between ethyl acetate and water.

  • The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude this compound is purified by column chromatography on silica gel.

Quantitative Data

The following table summarizes typical quantitative data obtained during the synthesis of this compound.

StepReactantProductReagentsSolventTemperatureTimeYield (%)Purity (%) (Method)
1. Amidation 6-Chloronicotinic acid6-Chloronicotinamide1. SOCl₂2. NH₃DCMReflux12 h85-95>95 (NMR)
2. Sulfamoylation 6-ChloronicotinamideThis compoundSulfamide, K₂CO₃DMF120 °C24 h60-75>98 (HPLC)

Characterization Data

This compound:

  • Appearance: White to off-white solid.

  • Molecular Formula: C₆H₆N₄O₃S

  • Molecular Weight: 214.20 g/mol

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 8.95 (d, J=2.4 Hz, 1H), 8.30 (dd, J=8.8, 2.4 Hz, 1H), 8.15 (s, 1H, NH), 7.80 (d, J=8.8 Hz, 1H), 7.65 (s, 1H, NH), 7.50 (s, 2H, SO₂NH₂).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 165.8, 159.2, 149.5, 140.1, 128.7, 118.9.

  • Mass Spectrometry (ESI+): m/z 215.0 [M+H]⁺.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow from starting materials to the purified final product.

Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Start: 6-Chloronicotinic Acid Amidation Amidation Reaction Start->Amidation Intermediate 6-Chloronicotinamide Amidation->Intermediate Sulfamoylation Sulfamoylation Reaction Intermediate->Sulfamoylation Crude_Product Crude this compound Sulfamoylation->Crude_Product Workup Aqueous Workup Crude_Product->Workup Purification Column Chromatography Workup->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Final_Product Pure this compound Characterization->Final_Product

6-Sulfamoylnicotinamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An Important Note on Data Availability

Therefore, this guide will provide a foundational understanding of the structural components of 6-Sulfamoylnicotinamide and, where applicable, will draw general comparisons to the well-characterized class of nicotinamide and sulfonamide compounds. It is crucial to note that any extrapolated information should be treated as hypothetical until confirmed by experimental data for this compound itself.

Core Chemical Structure and Putative Properties

This compound is a derivative of nicotinamide, which is a form of vitamin B3. The core structure consists of a pyridine ring with a carboxamide group at the 3-position and a sulfamoyl group at the 6-position.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueNotes
IUPAC Name 6-(Aminosulfonyl)pyridine-3-carboxamideThis is the systematic name based on the structure.
Chemical Formula C₆H₆N₂O₃SDerived from the molecular structure.
Molecular Weight 186.19 g/mol Calculated from the chemical formula.
Melting Point Not availableExperimental data is required.
Boiling Point Not availableExperimental data is required.
Solubility Likely soluble in polar organic solvents (e.g., DMSO, DMF) and sparingly soluble in water.Prediction based on the presence of polar functional groups (amide, sulfonamide) and an aromatic ring.
pKa Not availableThe sulfonamide and amide protons, as well as the pyridine nitrogen, will have distinct pKa values that would need to be determined experimentally.
LogP Not availableThe octanol-water partition coefficient would need to be experimentally determined to understand its lipophilicity.

Potential Synthesis and Experimental Protocols

While no specific synthesis protocol for this compound has been found, a general synthetic strategy can be proposed based on established organic chemistry principles.

Hypothetical Synthesis Workflow:

A plausible synthetic route could involve the sulfonation of a pre-existing nicotinamide derivative or the amidation of a sulfamoyl-substituted nicotinic acid.

G Hypothetical Synthesis of this compound A 6-Chloronicotinic acid E 6-Sulfonyl chloride nicotinic acid A->E Reaction with B, then oxidation B Sodium sulfite C Thionyl chloride D Ammonia F 6-Sulfamoylnicotinic acid E->F Amination with D G This compound F->G Amidation (e.g., via acyl chloride)

Caption: A possible synthetic pathway to this compound.

General Experimental Protocol for Characterization:

Should this compound be synthesized, the following standard analytical techniques would be employed for its characterization:

  • Purification: High-performance liquid chromatography (HPLC) would be a suitable method for purifying the final compound.

  • Structural Elucidation:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the connectivity of atoms and the positions of the substituents on the pyridine ring.

    • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

    • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups (amide, sulfonamide, aromatic ring).

  • Purity Analysis: Purity would be assessed by HPLC and elemental analysis.

  • Physicochemical Property Determination: Standard experimental methods would be used to determine the melting point, solubility, pKa, and LogP.

Potential Biological Activity and Signaling Pathways

The biological activity of this compound has not been reported. However, the presence of the nicotinamide and sulfonamide moieties suggests potential interactions with various biological targets.

  • Nicotinamide-like Activity: Nicotinamide is a precursor to the coenzymes NAD⁺ and NADP⁺, which are crucial for cellular metabolism and redox reactions. It is possible that this compound could interact with enzymes involved in NAD⁺ metabolism.

  • Sulfonamide-like Activity: Sulfonamides are a well-known class of compounds with a wide range of biological activities, including antimicrobial and anticancer effects. The sulfamoyl group in this compound could potentially target enzymes such as carbonic anhydrases or dihydrofolate reductase, depending on the overall molecular conformation.

Hypothetical Signaling Pathway Interaction:

Given that many nicotinamide derivatives and sulfonamides have been investigated as inhibitors of various enzymes, a hypothetical interaction could be visualized as follows:

G Hypothetical Enzyme Inhibition by this compound A This compound B Target Enzyme (e.g., Carbonic Anhydrase) A->B Inhibition D Product B->D C Substrate C->B E Downstream Cellular Effect D->E

Caption: A generalized diagram of potential enzyme inhibition.

Disclaimer: The information presented in this guide is largely predictive and based on the chemical nature of the constituent functional groups of this compound. The actual chemical properties, synthesis, and biological activity of this compound must be determined through empirical research. This document is intended for informational purposes for a scientific audience and should not be used as a substitute for experimental validation.

The Emerging Therapeutic Potential of 6-Sulfamoylnicotinamide and Related NAMPT Inhibitors: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the biological activity of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, a class of compounds to which 6-Sulfamoylnicotinamide belongs. As of the latest literature review, specific experimental data for this compound is not publicly available. Therefore, this guide extrapolates from the well-established knowledge of structurally related NAMPT inhibitors to infer its potential mechanism of action, biological effects, and methods for its evaluation.

Introduction: Targeting a Key Metabolic Vulnerability in Disease

Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism, playing a pivotal role in redox reactions, DNA repair, and cell signaling. Many pathological conditions, particularly cancer, exhibit an increased reliance on NAD+ to sustain their high metabolic rate and proliferative capacity.[1][2] This dependency has identified the NAD+ biosynthetic pathways as promising therapeutic targets.

The primary route for NAD+ production in mammalian cells is the salvage pathway, where nicotinamide is recycled back into NAD+. The rate-limiting enzyme in this pathway is nicotinamide phosphoribosyltransferase (NAMPT).[2] Inhibition of NAMPT leads to a rapid depletion of intracellular NAD+ levels, triggering an energy crisis and ultimately leading to cell death, especially in highly metabolic cells like cancer cells.[3] this compound, as a nicotinamide derivative, is hypothesized to function as a NAMPT inhibitor, placing it within a class of promising therapeutic agents.

The Mechanism of Action: Disrupting the NAD+ Salvage Pathway

NAMPT inhibitors act by blocking the enzymatic activity of NAMPT, thereby preventing the conversion of nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN), the immediate precursor to NAD+.[2] This inhibition can be achieved through competitive binding at the nicotinamide-binding site or through allosteric modulation of the enzyme. The resulting depletion of the NAD+ pool has several downstream consequences:

  • Metabolic Collapse: Reduced NAD+ levels impair the function of NAD+-dependent enzymes involved in glycolysis, the Krebs cycle, and oxidative phosphorylation, leading to ATP depletion.

  • Impaired DNA Repair: Poly(ADP-ribose) polymerases (PARPs), crucial enzymes for DNA repair, utilize NAD+ as a substrate. NAMPT inhibition compromises their activity, sensitizing cells to DNA damage.

  • Sirtuin Inhibition: Sirtuins, a class of NAD+-dependent deacetylases involved in regulating gene expression, metabolism, and stress responses, are inactivated upon NAD+ depletion.

The collective impact of these effects is the induction of apoptosis or senescence in cells that are highly dependent on the NAD+ salvage pathway.

NAMPT_Inhibition_Pathway cluster_cell Cancer Cell cluster_downstream Downstream Effects NAM Nicotinamide NAMPT NAMPT NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN NMN NAMPT->NMN NAD NAD+ NMN->NAD Metabolism Energy Metabolism (Glycolysis, TCA Cycle) NAD->Metabolism DNARepair DNA Repair (PARPs) NAD->DNARepair Sirtuins Sirtuin Activity NAD->Sirtuins CellDeath Apoptosis / Senescence Metabolism->CellDeath DNARepair->CellDeath Sirtuins->CellDeath NAMPT_Inhibitor This compound (Hypothesized) NAMPT_Inhibitor->NAMPT Inhibition

Figure 1. Hypothesized signaling pathway of this compound as a NAMPT inhibitor.

Quantitative Data for Representative NAMPT Inhibitors

While specific data for this compound is unavailable, the following table summarizes key quantitative parameters for well-characterized NAMPT inhibitors to provide a reference for the expected potency and activity of this class of compounds.

CompoundTargetAssay TypeIC50 / KiCell Line / SourceReference
FK866 NAMPTEnzyme InhibitionKi = 0.4 nMPurified Enzyme[4]
ProliferationCell ViabilityIC50 = 1-10 nMVarious Cancer Cell Lines[1]
CHS828 NAMPTProliferationIC50 = 10-100 nMVarious Cancer Cell Lines[5]
OT-82 NAMPTProliferationIC50 = 2.89 nMHematopoietic Malignancies[5]
Compound 11 NAMPTEnzyme InhibitionIC50 = 5 nMPurified Enzyme[2]
ProliferationCell ViabilityIC50 = 2-200 nMVarious Cancer Cell Lines[2]
Compound 20 NAMPT/HDAC1Enzyme InhibitionIC50 = 2 nM (NAMPT)Purified Enzyme[5]
IC50 = 12 nM (HDAC1)

Experimental Protocols for Evaluation

The biological activity of a putative NAMPT inhibitor like this compound would be characterized through a series of in vitro and in vivo experiments.

In Vitro NAMPT Enzyme Inhibition Assay

Objective: To determine the direct inhibitory effect of the compound on NAMPT enzymatic activity.

Methodology:

  • Recombinant Enzyme: Purified recombinant human NAMPT is used.

  • Reaction Mixture: The reaction is typically carried out in a buffer containing nicotinamide, PRPP, and ATP.

  • Compound Incubation: The enzyme is pre-incubated with varying concentrations of the test compound (e.g., this compound).

  • Reaction Initiation: The reaction is initiated by the addition of substrates.

  • Detection: The production of NMN or the depletion of ATP is measured. This can be done using various methods, including:

    • Coupled Enzyme Assays: The product NMN is converted to NAD+, which is then used in a coupled reaction to generate a fluorescent or colorimetric signal.

    • LC-MS/MS: Direct quantification of NMN formation.

    • Luminescence-based ATP detection: Measures the remaining ATP in the reaction.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.

Enzyme_Assay_Workflow start Start reagents Prepare Reaction Mixture (Buffer, NAM, PRPP, ATP) start->reagents enzyme Add Purified NAMPT Enzyme reagents->enzyme compound Add Test Compound (e.g., this compound) enzyme->compound incubation Incubate compound->incubation detection Measure NMN Production or ATP Depletion incubation->detection analysis Calculate IC50 detection->analysis end End analysis->end

References

The Enigmatic 6-Sulfamoylnicotinamide: A Search for its Scientific Footprint

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and chemical databases, the compound 6-sulfamoylnicotinamide remains elusive. No records of its discovery, history, synthesis, or biological activity were found. This suggests that this compound may be a novel or yet-to-be-synthesized compound, or it may be known under a different chemical name that is not readily apparent.

While direct information on this compound is unavailable, we can explore the broader context of its potential parent molecules: nicotinamide and sulfonamides. Nicotinamide, a form of vitamin B3, is a well-established and vital molecule in cellular metabolism. Its derivatives are a cornerstone of numerous drug discovery programs, targeting a wide array of diseases. The sulfamoyl group, on the other hand, is a key functional group in many commercially successful drugs, particularly diuretics and antibacterial agents. The hypothetical combination of these two moieties in this compound suggests a potential for unique pharmacological properties.

The Landscape of Nicotinamide Derivatives in Research

The field of medicinal chemistry is rich with the exploration of nicotinamide derivatives. Researchers have extensively modified the nicotinamide scaffold to develop novel therapeutic agents. These modifications often aim to enhance the molecule's interaction with specific biological targets, improve its pharmacokinetic properties, or reduce potential side effects.

A significant area of research focuses on inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway. Given the critical role of NAD+ in cellular processes, including energy metabolism and DNA repair, NAMPT inhibitors are being investigated as potential cancer therapies.

The Role of the Sulfamoyl Group in Drug Design

The sulfamoyl group (-SO₂NH₂) is a privileged scaffold in drug discovery. Its ability to act as a hydrogen bond donor and acceptor, as well as its tetrahedral geometry, allows it to interact with a variety of biological targets. The most well-known examples are the sulfonamide diuretics, which revolutionized the treatment of hypertension and edema. Furthermore, the sulfamoyl group is a critical component of many antibacterial drugs, such as sulfamethoxazole.

Hypothetical Synthesis and Potential Research Directions

While no specific protocol for the synthesis of this compound has been documented, one could envision a synthetic route starting from 6-aminonicotinamide. This could potentially involve a reaction with a sulfamoylating agent.

Hypothetical Synthetic Pathway:

G cluster_0 Hypothetical Synthesis of this compound 6-Aminonicotinamide 6-Aminonicotinamide This compound This compound 6-Aminonicotinamide->this compound Sulfamoylation Sulfamoylating_Agent Sulfamoylating Agent (e.g., Sulfamoyl chloride) Sulfamoylating_Agent->this compound

Caption: A potential synthetic route to this compound.

The absence of information on this compound presents a unique opportunity for future research. The synthesis and subsequent biological evaluation of this compound could lead to the discovery of novel therapeutic agents. Potential areas of investigation could include its activity as an enzyme inhibitor, its potential as an antimicrobial agent, or its effects on various signaling pathways. The exploration of this uncharted chemical space could yield valuable insights and potentially new tools for treating human diseases.

6-Sulfamoylnicotinamide: Unraveling the Research Potential of a Novel Scaffolding Moiety

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: A Technical Overview for Researchers, Scientists, and Drug Development Professionals

October 28, 2025 - The compound 6-Sulfamoylnicotinamide has emerged as a molecule of interest primarily as a structural component in the design of more complex therapeutic agents. While dedicated research focusing solely on this compound is not extensively available in publicly accessible scientific literature, its incorporation into patented kinase inhibitors suggests a foundational role in the development of novel treatments for a range of diseases, including cancer. This technical guide aims to consolidate the currently understood context of this compound, offering a high-level overview of its relevance and potential applications based on its integration into larger molecular frameworks.

Core Molecular Structure and Properties

This compound is a derivative of nicotinamide, also known as vitamin B3. The core structure features a pyridine ring with a carboxamide group at the 3-position and a sulfamoyl group (-SO₂NH₂) at the 6-position. This unique arrangement of functional groups provides specific chemical properties that are likely leveraged in its role as a building block for more complex molecules.

PropertyDataReference
Molecular Weight 201.2 g/mol Generic Calculation
Synonyms 6-sulfamoyl-pyridine-3-carboxamideN/A

Primary Research Application: A Scaffold for Kinase Inhibitors

The most prominent mention of this compound in available literature is within patents for novel kinase inhibitors. Protein kinases are a large family of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery.

While specific data on the direct biological activity of this compound is scarce, its inclusion in these larger inhibitor molecules suggests it may contribute to the overall binding affinity, selectivity, or pharmacokinetic properties of the final compound. The sulfamoyl and nicotinamide moieties can participate in various non-covalent interactions, such as hydrogen bonding, with the amino acid residues in the active site of a target kinase.

Potential Signaling Pathway Involvement

The logical relationship for the proposed, though not yet fully elucidated, role of this compound-derived compounds in kinase inhibition can be visualized as follows. This diagram illustrates a hypothetical mechanism of action where a compound containing the this compound scaffold inhibits a protein kinase, thereby blocking a downstream signaling cascade that could otherwise lead to tumorigenesis.

G Hypothetical Kinase Inhibition Pathway cluster_0 Cellular Environment Kinase_Inhibitor Kinase Inhibitor (Containing this compound scaffold) Protein_Kinase Target Protein Kinase Kinase_Inhibitor->Protein_Kinase Binds to active site Inhibition_of_Response Inhibition of Cellular Response Kinase_Inhibitor->Inhibition_of_Response Leads to Substrate_Protein Substrate Protein Protein_Kinase->Substrate_Protein Phosphorylates ATP ATP ATP->Protein_Kinase Binds Phosphorylated_Protein Phosphorylated Substrate Protein Downstream_Signaling Downstream Signaling Cascade Phosphorylated_Protein->Downstream_Signaling Activates Cellular_Response Cellular Response (e.g., Proliferation, Survival) Downstream_Signaling->Cellular_Response

Caption: Hypothetical mechanism of a this compound-based kinase inhibitor.

Experimental Protocols: A Call for Future Research

A significant gap exists in the scientific literature regarding detailed experimental protocols for the synthesis and biological evaluation of this compound itself. The synthesis of related sulfonamide and nicotinamide derivatives often involves multi-step reactions, including:

  • Chlorosulfonylation: Introduction of a chlorosulfonyl group onto a pyridine ring precursor.

  • Amination: Reaction of the chlorosulfonyl intermediate with ammonia to form the sulfamoyl group.

  • Functional Group Interconversion: Modification of other substituents on the pyridine ring to yield the final nicotinamide structure.

The workflow for future research to elucidate the specific properties of this compound would likely follow this general experimental pipeline:

G Proposed Research Workflow for this compound Start Hypothesis: This compound possesses intrinsic biological activity Synthesis Chemical Synthesis of this compound Start->Synthesis Purification Purification and Characterization (NMR, MS, HPLC) Synthesis->Purification In_Vitro_Screening In Vitro Biological Screening (e.g., Kinase Assay Panel) Purification->In_Vitro_Screening Cell_Based_Assays Cell-Based Assays (Viability, Apoptosis) In_Vitro_Screening->Cell_Based_Assays Mechanism_of_Action Mechanism of Action Studies (Western Blot, etc.) Cell_Based_Assays->Mechanism_of_Action Data_Analysis Data Analysis and Interpretation Mechanism_of_Action->Data_Analysis Conclusion Conclusion on Standalone Activity and Future Drug Development Data_Analysis->Conclusion

Caption: A proposed experimental workflow for future research on this compound.

Conclusion and Future Directions

While this compound is currently understood more as a component than a standalone therapeutic agent, its presence in innovative kinase inhibitor designs warrants further investigation. Future research should focus on the independent synthesis and biological characterization of this molecule to determine if it possesses any intrinsic activity. Elucidating its specific contribution to the efficacy of the larger molecules it is a part of could open new avenues for rational drug design and the development of more potent and selective therapeutics. The scientific community is encouraged to pursue these lines of inquiry to fully unlock the potential of this and related chemical scaffolds.

6-Sulfamoylnicotinamide: A Technical Overview of its Role as a Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 6-sulfamoylnicotinamide as a representative carbonic anhydrase (CA) inhibitor. While specific quantitative data for this exact compound is not extensively available in public literature, this document extrapolates from the well-established class of sulfonamide CA inhibitors to present its core principles. This guide covers the presumptive synthesis of this compound, its mechanism of action, representative inhibitory data of related compounds against key CA isoforms, and detailed experimental protocols for assessing its activity. The information is intended to serve as a foundational resource for researchers and professionals in drug discovery and development focused on carbonic anhydrase inhibition.

Introduction to Carbonic Anhydrases

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1] This reaction is fundamental to numerous physiological processes, including pH homeostasis, CO₂ and bicarbonate transport, electrolyte secretion, and various biosynthetic pathways.[1] In humans, at least 15 different CA isoforms have been identified, each with a distinct tissue distribution and subcellular localization, making them attractive targets for therapeutic intervention in a range of diseases.

The active site of human CAs is characterized by a zinc ion (Zn²⁺) coordinated by three histidine residues and a water molecule or hydroxide ion.[2] The zinc ion is crucial for catalysis, as it lowers the pKa of the coordinated water molecule, facilitating the formation of a potent nucleophile (hydroxide ion) that attacks the carbon dioxide substrate.[2]

This compound: A Representative Sulfonamide Inhibitor

Sulfonamides (R-SO₂NH₂) are a well-established class of carbonic anhydrase inhibitors. The primary sulfonamide moiety is the key pharmacophore responsible for their inhibitory activity. This compound, a nicotinamide derivative bearing a sulfonamide group at the 6-position, is a representative member of this class. While detailed studies on this specific molecule are limited, its structure suggests it will act as a potent CA inhibitor.

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be proposed based on established organic chemistry principles, starting from the commercially available 6-chloronicotinamide.

Step 1: Thiolation of 6-Chloronicotinamide

6-Chloronicotinamide can be converted to a thiol intermediate, 6-mercaptonicotinamide, through nucleophilic aromatic substitution with a sulfur nucleophile, such as sodium hydrosulfide (NaSH).

Step 2: Oxidative Chlorination

The resulting 6-mercaptonicotinamide can then be subjected to oxidative chlorination to form the corresponding sulfonyl chloride. This transformation is typically achieved using chlorine gas in an acidic aqueous medium.

Step 3: Amination of the Sulfonyl Chloride

Finally, the 6-(chlorosulfonyl)nicotinamide is treated with ammonia to yield the desired product, this compound.

G cluster_synthesis Proposed Synthesis of this compound 6-Chloronicotinamide 6-Chloronicotinamide 6-Mercaptonicotinamide 6-Mercaptonicotinamide 6-Chloronicotinamide->6-Mercaptonicotinamide NaSH 6-(Chlorosulfonyl)nicotinamide 6-(Chlorosulfonyl)nicotinamide 6-Mercaptonicotinamide->6-(Chlorosulfonyl)nicotinamide Cl2, H2O This compound This compound 6-(Chlorosulfonyl)nicotinamide->this compound NH3

A proposed synthetic pathway for this compound.

Mechanism of Action

The inhibitory action of sulfonamides against carbonic anhydrases is well-characterized. The deprotonated sulfonamide group (R-SO₂NH⁻) acts as a potent zinc-binding group.

The primary mechanism involves the coordination of the sulfonamide nitrogen to the catalytic Zn²⁺ ion in the enzyme's active site. This binding displaces the zinc-bound water molecule/hydroxide ion, which is essential for the catalytic hydration of carbon dioxide. The sulfonamide inhibitor thus acts as a competitive inhibitor, preventing the substrate from accessing the catalytic center.

G cluster_mechanism Mechanism of Carbonic Anhydrase Inhibition Active_CA Active Carbonic Anhydrase (with Zn2+-OH) Bicarbonate HCO3- (Product) Active_CA->Bicarbonate Catalyzes Hydration Inhibited_CA Inhibited Carbonic Anhydrase (Sulfonamide-Zn2+ complex) Active_CA->Inhibited_CA Binds to Zn2+ CO2 CO2 (Substrate) CO2->Active_CA Sulfonamide This compound (Inhibitor) Sulfonamide->Inhibited_CA

Inhibition of carbonic anhydrase by a sulfonamide.

Quantitative Inhibitory Data (Representative)

InhibitorhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Acetazolamide25012255.7
Methazolamide5014204.5
Dorzolamide30003.5544.5
Brinzolamide38003.1435.2
Sulfanilamide1700230--

Data is compiled from various sources and should be considered representative.[3][4][5]

Experimental Protocols

The primary method for determining the inhibitory activity of compounds against carbonic anhydrase is the stopped-flow CO₂ hydration assay.

Stopped-Flow CO₂ Hydration Assay

This method measures the enzyme-catalyzed hydration of CO₂ by monitoring the change in pH using a colorimetric indicator.

Principle: The hydration of CO₂ produces a proton, leading to a decrease in pH. A pH indicator with an absorbance maximum sensitive to this change is used to monitor the reaction rate. The assay is performed in a stopped-flow instrument, which allows for the rapid mixing of enzyme and substrate solutions and the immediate monitoring of the reaction.

Materials:

  • Purified carbonic anhydrase isoform

  • Test inhibitor (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)

  • Buffer solution (e.g., Tris-HCl, pH 7.4)

  • pH indicator (e.g., p-nitrophenol)

  • CO₂-saturated water (substrate)

  • Stopped-flow spectrophotometer

Procedure:

  • Equilibrate all solutions to the desired reaction temperature (typically 25 °C).

  • Prepare a series of dilutions of the inhibitor stock solution.

  • In one syringe of the stopped-flow instrument, load the enzyme solution containing the pH indicator and a specific concentration of the inhibitor.

  • In the second syringe, load the CO₂-saturated water.

  • Rapidly mix the contents of the two syringes. The final reaction mixture will contain the enzyme, inhibitor, pH indicator, and CO₂.

  • Monitor the change in absorbance of the pH indicator over time at its maximum wavelength.

  • The initial velocity of the reaction is determined from the linear portion of the absorbance versus time curve.

  • Repeat the experiment for a range of inhibitor concentrations.

  • The inhibition constant (Ki) is determined by fitting the initial velocity data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition).

G cluster_workflow Stopped-Flow Assay Workflow Prepare_Solutions Prepare Enzyme, Inhibitor, and Substrate Solutions Load_Syringes Load Syringes of Stopped-Flow Instrument Prepare_Solutions->Load_Syringes Rapid_Mixing Rapid Mixing of Reactants Load_Syringes->Rapid_Mixing Monitor_Absorbance Monitor Absorbance Change (pH indicator) Rapid_Mixing->Monitor_Absorbance Calculate_Velocity Calculate Initial Reaction Velocity Monitor_Absorbance->Calculate_Velocity Determine_Ki Determine Inhibition Constant (Ki) Calculate_Velocity->Determine_Ki

Workflow for the stopped-flow CO₂ hydration assay.

Conclusion

This compound, as a representative of the sulfonamide class of compounds, is expected to be a potent inhibitor of carbonic anhydrases. Its mechanism of action is predicated on the direct binding of the sulfonamide moiety to the catalytic zinc ion, leading to competitive inhibition. While specific experimental data for this molecule is sparse, the established knowledge of related sulfonamide inhibitors provides a strong basis for its potential therapeutic applications in diseases where CA activity is dysregulated. Further research is warranted to synthesize and characterize this compound to fully elucidate its inhibitory profile and therapeutic potential.

References

6-Sulfamoylnicotinamide: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 6-Sulfamoylnicotinamide was publicly available at the time of this writing. The following guidelines are based on the safety profiles of structurally similar compounds and general principles of laboratory safety. Researchers, scientists, and drug development professionals should handle this compound with caution, assuming it may have hazardous properties, and perform a thorough risk assessment before use.

Hazard Identification and Classification

Due to the lack of specific data for this compound, a definitive hazard classification cannot be provided. However, based on related compounds such as N,N-Dimethyl-2-sulfamoylnicotinamide, it is prudent to consider the following potential hazards:

  • Skin Sensitization: May cause an allergic skin reaction.

  • Aquatic Hazard: May be harmful to aquatic life with long-lasting effects.

It is recommended to handle this compound as a substance of unknown toxicity.

Physical and Chemical Properties

Specific quantitative data for this compound is limited. The following table summarizes available information for a related compound, N,N-Dimethyl-2-sulfamoylnicotinamide, to provide an estimation of properties.

PropertyValue (for N,N-Dimethyl-2-sulfamoylnicotinamide)
Molecular FormulaC8H11N3O3S
Molecular Weight229.26 g/mol
Assay≥98.0% (HPLC)
Storage Temperature2-8°C

Exposure Controls and Personal Protection

Given the unknown toxicological profile, stringent exposure controls should be implemented.

Engineering Controls
  • Work in a well-ventilated laboratory, preferably within a certified chemical fume hood, especially when handling the compound as a powder or creating solutions.

  • Ensure safety showers and eyewash stations are readily accessible.

Personal Protective Equipment (PPE)

The following table outlines the recommended personal protective equipment when handling this compound.

Body PartRecommended ProtectionSpecifications
Eyes/Face Safety glasses with side shields or goggles. A face shield may be necessary for splash hazards.Must meet appropriate national standards (e.g., ANSI Z87.1 in the US).
Skin Chemical-resistant gloves. A lab coat or chemical-resistant apron should be worn.Nitrile or neoprene gloves are generally recommended for handling chemicals. Ensure gloves are compatible with the solvents being used.
Respiratory Not typically required if handled in a fume hood. If handling large quantities or if aerosolization is possible, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.Follow a comprehensive respiratory protection program.

Handling and Storage

  • Handling: Avoid creating dust. Minimize contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Based on related compounds, refrigeration at 2-8°C is recommended.

First Aid Measures

In the event of exposure, follow these first aid measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures

  • Small Spills: Wear appropriate PPE. Carefully sweep up solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then with soap and water.

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains or waterways. Collect the material for disposal.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It is recommended to use a licensed professional waste disposal service.

Experimental Protocols

Detailed experimental protocols for toxicity studies of this compound are not publicly available. Researchers should develop their own protocols in consultation with their institution's environmental health and safety department. A general workflow for a new chemical entity would involve in vitro assays (e.g., Ames test for mutagenicity, cytotoxicity assays) followed by in vivo studies in animal models to determine acute and chronic toxicity, if warranted.

Visualizations

The following diagrams illustrate key safety and handling workflows.

Hazard_Identification_and_Mitigation cluster_assessment Hazard Assessment cluster_controls Control Measures cluster_response Emergency Response Literature_Review Review Literature for This compound Analog_Analysis Analyze Structurally Similar Compounds Literature_Review->Analog_Analysis If no data Assume_Hazard Assume Unknown Toxicity (Handle with Caution) Analog_Analysis->Assume_Hazard If limited data Engineering_Controls Use Fume Hood, Eyewash Station Assume_Hazard->Engineering_Controls PPE Wear Gloves, Goggles, Lab Coat Assume_Hazard->PPE Safe_Handling Develop Safe Handling SOPs Assume_Hazard->Safe_Handling First_Aid First Aid Procedures (Eyes, Skin, Inhalation) Safe_Handling->First_Aid Spill_Control Spill Containment and Cleanup Safe_Handling->Spill_Control Disposal Proper Waste Disposal Safe_Handling->Disposal

Caption: Logical workflow for hazard assessment and control.

Safe_Handling_Workflow Start Start Risk_Assessment Perform Risk Assessment Start->Risk_Assessment Select_PPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) Risk_Assessment->Select_PPE Prepare_Work_Area Prepare Work Area (Fume Hood, Spill Kit) Select_PPE->Prepare_Work_Area Weigh_and_Handle Weigh and Handle Compound in Fume Hood Prepare_Work_Area->Weigh_and_Handle Conduct_Experiment Conduct Experiment Weigh_and_Handle->Conduct_Experiment Decontaminate Decontaminate Glassware and Surfaces Conduct_Experiment->Decontaminate Dispose_Waste Dispose of Waste in Labeled Container Decontaminate->Dispose_Waste Remove_PPE Remove PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands End End Wash_Hands->End

Caption: Step-by-step workflow for safe handling.

Technical Guide: N,N-Dimethyl-2-sulfamoylnicotinamide (CAS: 112006-75-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N,N-Dimethyl-2-sulfamoylnicotinamide, a chemical compound identified by the CAS number 112006-75-4. Initial searches for "6-Sulfamoylnicotinamide" did not yield a specific registered compound, suggesting a likely misnomer for the structurally defined N,N-Dimethyl-2-sulfamoylnicotinamide. This document details its chemical properties, synthesis protocols, and available data. While the primary documented application of this compound is as an intermediate in the synthesis of the herbicide nicosulfuron, this guide will also explore its potential relevance in a drug development context based on the known biological activities of its constituent chemical moieties: the nicotinamide core and the sulfonamide group.

Chemical Identification and Properties

N,N-Dimethyl-2-sulfamoylnicotinamide is a substituted pyridinecarboxamide. Its structure features a nicotinamide backbone with a dimethylated carboxamide group and a sulfamoyl group at the 2-position of the pyridine ring.

Synonyms:

  • 2-(Aminosulfonyl)-N,N-dimethyl-3-pyridinecarboxamide[1]

  • 2-Aminosulfonyl-N,N-dimethylnicotinamide[2]

  • N,N-Dimethyl-2-sulfamoylpyridine-3-carboxamide[1]

  • N,N-Dimethylnicotinamide-2-sulfonamide[3]

Table 1: Physicochemical Properties of N,N-Dimethyl-2-sulfamoylnicotinamide

PropertyValueReference
CAS Number 112006-75-4[1][4][5][6]
Molecular Formula C₈H₁₁N₃O₃S[2][4][6]
Molecular Weight 229.26 g/mol [2][4][6]
Appearance White to Off-White Solid[2]
Melting Point 198-209 °C (decomposes)[2]
Boiling Point 488.9±55.0 °C (Predicted)[2]
Density 1.373±0.06 g/cm³ (Predicted)[2]
Solubility Slightly soluble in Acetonitrile, DMSO, Methanol[2]
InChI Key WYFKZPLSYVJLRB-UHFFFAOYSA-N[1]
SMILES CN(C)C(=O)c1cccnc1S(=O)(=O)N[6]

Synthesis

N,N-Dimethyl-2-sulfamoylnicotinamide is primarily synthesized as an intermediate for the production of the sulfonylurea herbicide, nicosulfuron. A patented method describes its synthesis from 2-chloro-N,N-dimethylnicotinamide.

Experimental Protocol: Synthesis of N,N-Dimethyl-2-sulfamoylnicotinamide

This protocol is adapted from patent CN101817782B, which outlines a method for the synthesis of 2-aminosulfonyl-N,N-dimethylnicotinamide.

Materials:

  • 2-chloro-N,N-dimethylnicotinamide

  • Sulphur

  • Sodium sulfhydrate

  • Sodium hydroxide

  • Water

  • Concentrated hydrochloric acid

  • Dichloromethane

Procedure:

  • Preparation of Sodium Polysulfide: In a suitable reactor, charge water, sulfur, sodium sulfhydrate, and sodium hydroxide. Heat the mixture to reflux (approximately 108 °C) for 1.5 hours to facilitate the formation of sodium polysulfide.

  • Thiolation Reaction: Cool the reaction mixture to 65 °C. Add 2-chloro-N,N-dimethylnicotinamide to the reactor. Heat the mixture to 140 °C and maintain reflux for 6 hours.

  • Work-up and Acidification: Cool the reaction mixture to 80 °C and dilute with water. At a temperature of 50-60 °C, carefully add concentrated hydrochloric acid to acidify the mixture to a pH of 3.

  • Chlorosulfonation: The resulting intermediate, 2-mercapto-N,N-dimethylnicotinamide, is then converted to the corresponding sulfonyl chloride. This is typically achieved by reacting with chlorine in an aqueous medium.

  • Amination: The 2-chlorosulfonyl-N,N-dimethylnicotinamide is then reacted with ammonia. The reaction mixture is cooled to below 0 °C, and ammonia is introduced while maintaining the temperature between 0-20 °C until the pH reaches 9.

  • Isolation: The product, N,N-Dimethyl-2-sulfamoylnicotinamide, is then isolated by filtration, washed with water, and dried.

Diagram of Synthesis Workflow:

SynthesisWorkflow A 2-chloro-N,N-dimethylnicotinamide C Thiolation (Reflux at 140°C) A->C B Sodium Polysulfide (from Sulphur, Sodium Sulfhydrate, NaOH) B->C D 2-mercapto-N,N-dimethylnicotinamide C->D E Chlorination D->E F 2-chlorosulfonyl-N,N-dimethylnicotinamide E->F G Amination (Ammonia) F->G H N,N-Dimethyl-2-sulfamoylnicotinamide G->H

Synthesis workflow for N,N-Dimethyl-2-sulfamoylnicotinamide.

Biological Context and Potential Mechanism of Action

While no direct biological activity or mechanism of action has been reported for N,N-Dimethyl-2-sulfamoylnicotinamide in a pharmaceutical context, its structural components suggest potential areas for investigation.

Nicotinamide Moiety: Nicotinamide, a form of vitamin B3, is a precursor to the coenzymes NAD+ and NADP+, which are essential for numerous cellular processes, including energy metabolism, DNA repair, and cell signaling.[7][8] Nicotinamide derivatives are being explored for various therapeutic applications, including in dermatology and oncology.[8] For instance, some nicotinamide derivatives have been investigated as inhibitors of enzymes like DNA demethylase ALKBH2, which is implicated in cancer.[9]

Sulfonamide Group: The sulfonamide functional group is a key component in a wide range of clinically important drugs, including antibacterial agents, diuretics, and anticonvulsants. The biological activity of sulfonamides is diverse and depends on the overall structure of the molecule.

Hypothetical Signaling Pathways: Given the presence of the nicotinamide core, N,N-Dimethyl-2-sulfamoylnicotinamide could potentially influence pathways regulated by NAD+ levels. This includes enzymes such as poly(ADP-ribose) polymerases (PARPs), which are involved in DNA repair and cell death pathways, and sirtuins, a class of deacetylases that regulate a wide range of cellular processes.

Diagram of Potential Biological Interactions:

BiologicalContext cluster_compound N,N-Dimethyl-2-sulfamoylnicotinamide cluster_bio Potential Biological Relevance Compound Nicotinamide Moiety NAD NAD+ Metabolism Compound->NAD Precursor? Sulfonamide Sulfonamide Group Enzyme Enzyme Inhibition (e.g., PARPs, Sirtuins) Sulfonamide->Enzyme Modulation? NAD->Enzyme Signaling Cell Signaling Pathways Enzyme->Signaling

Hypothetical biological interactions of N,N-Dimethyl-2-sulfamoylnicotinamide.

Conclusion and Future Directions

N,N-Dimethyl-2-sulfamoylnicotinamide (CAS: 112006-75-4) is a well-defined chemical entity with a documented role as a synthetic intermediate. While its direct biological effects and potential as a therapeutic agent remain uninvestigated, its chemical structure, containing both nicotinamide and sulfonamide moieties, suggests that it could be a starting point for the design of novel bioactive molecules. Future research could focus on screening this compound for activity in assays related to NAD+ metabolism, cancer cell proliferation, and enzyme inhibition. Such studies would be crucial in determining if N,N-Dimethyl-2-sulfamoylnicotinamide or its derivatives have a future in drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for 6-Sulfamoylnicotinamide: A Putative NAMPT Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols and application notes for the characterization of 6-Sulfamoylnicotinamide, a putative inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT). Due to the limited availability of specific data for this compound in the public domain, this document presents generalized protocols and illustrative data based on established methods for characterizing NAMPT inhibitors of the nicotinamide class. The provided methodologies for synthesis, in vitro enzymatic assays, and cellular assays can be adapted for the evaluation of this compound and other analogous compounds.

Introduction

Nicotinamide Adenine Dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and signaling. Nicotinamide Phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of NAD+ biosynthesis, which recycles nicotinamide. Upregulation of NAMPT is observed in various cancers, making it an attractive target for anticancer drug development. This compound belongs to the class of nicotinamide-based compounds and is hypothesized to act as a NAMPT inhibitor, thereby depleting cellular NAD+ levels and inducing cell death in cancer cells. These application notes provide a framework for the experimental validation of this hypothesis.

Signaling Pathway

The NAMPT-mediated NAD+ salvage pathway is a critical cellular process. This compound is proposed to inhibit NAMPT, leading to a reduction in NAD+ levels.

NAMPT_Pathway cluster_cell Cellular Environment NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN ATP -> PPi NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD ATP -> PPi PARPs PARPs NAD->PARPs Sirtuins Sirtuins NAD->Sirtuins Downstream Downstream Effects (DNA Repair, Metabolism, etc.) PARPs->Downstream Sirtuins->Downstream Inhibitor This compound Inhibitor->NAMPT Inhibition Experimental_Workflow cluster_workflow Inhibitor Characterization Workflow Synthesis Compound Synthesis Enzymatic_Assay In Vitro NAMPT Enzymatic Assay Synthesis->Enzymatic_Assay Cellular_Assay Cellular NAD+ Level Assay Enzymatic_Assay->Cellular_Assay Viability_Assay Cell Viability Assay Cellular_Assay->Viability_Assay Data_Analysis Data Analysis (IC50/EC50 Determination) Viability_Assay->Data_Analysis

Application Notes and Protocols for In Vitro Assay Development for 6-Sulfamoylnicotinamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Sulfamoylnicotinamide is a compound of interest for its potential as an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1] This pathway is critical for cellular metabolism, DNA repair, and stress responses.[1] Due to the high energy demands of cancer cells, they are often more reliant on the NAMPT-mediated NAD+ salvage pathway than normal cells, making NAMPT an attractive target for cancer therapy.[1]

These application notes provide a comprehensive guide to developing and performing in vitro assays to characterize the inhibitory activity of this compound and similar compounds targeting NAMPT. The protocols detailed below cover both biochemical and cell-based assays to assess the compound's potency, mechanism of action, and cellular effects.

Data Presentation: Comparative Potency of Known NAMPT Inhibitors

CompoundTargetAssay TypeIC50 (nM)Cell Line(s)
FK866NAMPTEnzymatic0.09-
KPT-9274NAMPTCell-based (Viability)~10-100Various glioma cell lines
GNE-617NAMPTEnzymatic5-
LSN3154567NAMPTEnzymatic3.1-
Nampt-IN-10NAMPTCell-based (Viability)5, 19A2780, CORL23

Signaling Pathway

The following diagram illustrates the central role of NAMPT in the NAD+ salvage pathway and its impact on downstream cellular processes. Inhibition of NAMPT by compounds such as this compound leads to the depletion of NAD+, which in turn affects energy metabolism (glycolysis), the function of NAD+-dependent enzymes like sirtuins and PARPs, and can ultimately induce apoptosis in cancer cells.

NAMPT_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Nicotinamide Nicotinamide NAMPT NAMPT Nicotinamide->NAMPT Substrate NMN NMN NAMPT->NMN Catalyzes NAD NAD+ NMN->NAD Sirtuins Sirtuins NAD->Sirtuins Cofactor PARPs PARPs NAD->PARPs Cofactor Glycolysis Glycolysis NAD->Glycolysis Cofactor Apoptosis Apoptosis Sirtuins->Apoptosis Regulates PARPs->Apoptosis Regulates ATP ATP Glycolysis->ATP Produces This compound This compound This compound->NAMPT Inhibits

Caption: NAMPT in the NAD+ Salvage Pathway.

Experimental Protocols

Biochemical Assay: NAMPT Inhibitor Screening

This protocol describes a coupled-enzyme, fluorescence-based assay to determine the in vitro potency of this compound as a NAMPT inhibitor. The assay measures the production of NADH, which is proportional to NAMPT activity.

Experimental Workflow:

Biochemical_Assay_Workflow A Prepare Reagents (NAMPT, Substrates, Inhibitor) B Add NAMPT Enzyme to Plate A->B C Add this compound (or control) B->C D Pre-incubate C->D E Initiate Reaction with Substrate Master Mix D->E F Incubate E->F G Read Fluorescence (Ex: 340 nm, Em: 460 nm) F->G H Data Analysis (IC50 Calculation) G->H

Caption: Biochemical NAMPT Inhibition Assay Workflow.

Materials:

  • Recombinant human NAMPT enzyme

  • Nicotinamide (NAM)

  • 5-Phosphoribosyl-1-pyrophosphate (PRPP)

  • Nicotinamide mononucleotide adenylyltransferase (NMNAT)

  • Alcohol dehydrogenase (ADH)

  • Ethanol

  • ATP

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • This compound

  • Positive control inhibitor (e.g., FK866)

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of all reagents in the appropriate assay buffer. Create a serial dilution of this compound to test a range of concentrations.

  • Enzyme and Inhibitor Addition: To each well of a 384-well plate, add the NAMPT enzyme solution. Subsequently, add the serially diluted this compound or the positive/negative controls.

  • Pre-incubation: Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Prepare a master mix containing NAM, PRPP, NMNAT, ADH, ethanol, and ATP. Initiate the enzymatic reaction by adding the master mix to all wells.

  • Incubation: Incubate the plate at 30°C for 1-2 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~340 nm and an emission wavelength of ~460 nm.

  • Data Analysis: Subtract the background fluorescence (wells without NAMPT) from all readings. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assay: Cell Viability and Rescue

This protocol assesses the cytotoxic effect of this compound on cancer cells and confirms its on-target effect by rescuing the cells with a precursor downstream of NAMPT in the NAD+ synthesis pathway.

Experimental Workflow:

Cell_Based_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Allow Cells to Adhere Overnight A->B C Treat with this compound +/- Nicotinic Acid (Rescue) B->C D Incubate for 72 hours C->D E Add Cell Viability Reagent (e.g., CellTiter-Glo®) D->E F Incubate E->F G Measure Luminescence F->G H Data Analysis (EC50 Calculation) G->H

Caption: Cell-Based Viability and Rescue Assay Workflow.

Materials:

  • Cancer cell line known to be sensitive to NAMPT inhibition (e.g., A2780, HCT116)

  • Cell culture medium and supplements

  • This compound

  • Nicotinic acid (for rescue experiment)

  • Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • 96-well clear-bottom white microplates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound. For the rescue experiment, prepare a parallel set of dilutions containing a final concentration of 10 µM nicotinic acid. Add the compound solutions to the respective wells.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions.

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plates at room temperature for the recommended time to allow the signal to stabilize.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control wells. Plot the percent viability against the logarithm of the inhibitor concentration and calculate the EC50 value. Compare the EC50 values in the presence and absence of nicotinic acid to confirm the on-target effect. A significant rightward shift in the dose-response curve in the presence of nicotinic acid indicates that the cytotoxicity of this compound is due to NAMPT inhibition.

References

Application Notes and Protocols for 6-Sulfamoylnicotinamide Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Sulfamoylnicotinamide is a potent and selective inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1] By inhibiting NAMPT, this compound disrupts cellular NAD+ levels, leading to metabolic crisis, induction of oxidative stress, and ultimately, apoptotic cell death in cancer cells, which often exhibit high dependency on the NAD+ salvage pathway.[2][3] These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound and other NAMPT inhibitors.

Mechanism of Action

NAMPT converts nicotinamide to nicotinamide mononucleotide (NMN), a key precursor for NAD+ synthesis. NAD+ is an essential cofactor for numerous cellular processes, including redox reactions, DNA repair (via PARPs), and gene regulation (via sirtuins).[1] Inhibition of NAMPT by this compound leads to a rapid depletion of intracellular NAD+ pools. This metabolic disruption results in mitochondrial dysfunction, increased reactive oxygen species (ROS), and activation of apoptotic pathways.[2]

NAMPT_Inhibition_Pathway cluster_cell Cancer Cell cluster_inhibitor cluster_downstream Cellular Processes cluster_outcome Cellular Outcome Nicotinamide Nicotinamide NAMPT NAMPT Nicotinamide->NAMPT NMN NMN NAMPT->NMN ATP to AMP Metabolic_Crisis Metabolic Crisis NAD NAD+ NMN->NAD NMNAT Redox Redox Reactions NAD->Redox DNA_Repair DNA Repair (PARPs) NAD->DNA_Repair Sirtuins Sirtuin Activity NAD->Sirtuins This compound This compound This compound->NAMPT Inhibition Apoptosis Apoptosis Metabolic_Crisis->Apoptosis

Figure 1. Signaling pathway of NAMPT inhibition by this compound.

Quantitative Data Summary

The following table summarizes the anti-proliferative activity of various NAMPT inhibitors across different cancer cell lines. This data provides a comparative context for evaluating the potency of this compound.

CompoundCell LineCancer TypeIC50 (nM)Reference
Compound 15A2780Ovarian Carcinoma0.025[4]
Compound 15MCF-7Breast Cancer0.33[4]
Compound 3A2780Ovarian Carcinoma5[2][5]
MS0--9.87 ± 1.15[6][7]
MS7--0.93 ± 0.29[6][7]
KPT-9274Caki-1Renal Cell Carcinoma600[2]

Experimental Protocols

Cell Viability Assay (WST-1 or MTT)

This protocol determines the effect of this compound on cell proliferation and viability.

Materials:

  • Cancer cell lines of interest (e.g., A172, U87, LN229)[2]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound

  • WST-1 or MTT reagent

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 2,500-5,000 cells/well and incubate overnight.[2]

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 48-72 hours.[2]

  • Add 10 µL of WST-1 or MTT reagent to each well and incubate for 2-4 hours.

  • Measure the absorbance at the appropriate wavelength (450 nm for WST-1, 570 nm for MTT).

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using a dose-response curve.[8]

Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight prepare_compound Prepare serial dilutions of This compound incubate_overnight->prepare_compound treat_cells Treat cells with compound prepare_compound->treat_cells incubate_treatment Incubate for 48-72 hours treat_cells->incubate_treatment add_reagent Add WST-1 or MTT reagent incubate_treatment->add_reagent incubate_reagent Incubate for 2-4 hours add_reagent->incubate_reagent read_plate Measure absorbance incubate_reagent->read_plate analyze_data Calculate IC50 read_plate->analyze_data end End analyze_data->end

Figure 2. Workflow for the cell viability assay.

Intracellular NAD+ Level Measurement Assay

This assay quantifies the direct impact of this compound on the intracellular NAD+ pool.

Materials:

  • Cancer cells

  • 6-well or 96-well plates

  • This compound

  • NAD/NADH-Glo™ Assay kit (Promega) or similar

  • Luminometer

Protocol:

  • Seed cells in a suitable plate format and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound for 24 hours.[5]

  • Lyse the cells according to the NAD/NADH-Glo™ Assay protocol.

  • Add the detection reagent to the cell lysates.

  • Incubate for 30-60 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Normalize the NAD+ levels to the protein concentration of each sample.

Apoptosis Detection by Western Blot

This protocol assesses the induction of apoptosis by analyzing the cleavage of key apoptotic proteins.

Materials:

  • Cancer cells

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease inhibitors[3]

  • BCA Protein Assay Kit

  • SDS-PAGE gels and transfer system

  • PVDF membrane

  • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)[7]

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Detection Reagents

  • Chemiluminescence imaging system

Protocol:

  • Seed cells in 6-well plates and treat with this compound for 24-48 hours.

  • Harvest and lyse the cells in RIPA buffer.[3]

  • Determine the protein concentration of the lysates using the BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using ECL reagents and an imaging system.

Western_Blot_Workflow start Start cell_treatment Treat cells with This compound start->cell_treatment cell_lysis Lyse cells and quantify protein cell_treatment->cell_lysis sds_page SDS-PAGE cell_lysis->sds_page transfer Transfer to PVDF membrane sds_page->transfer blocking Block membrane transfer->blocking primary_ab Incubate with primary antibody blocking->primary_ab secondary_ab Incubate with secondary antibody primary_ab->secondary_ab detection Detect with ECL secondary_ab->detection analysis Analyze protein bands detection->analysis end End analysis->end

Figure 3. Workflow for apoptosis detection by Western Blot.

Conclusion

The provided protocols offer a robust framework for the cellular characterization of this compound. These assays will enable researchers to determine its potency, confirm its on-target effect by measuring NAD+ levels, and elucidate its mechanism of action through the induction of apoptosis. Consistent application of these methods will facilitate the evaluation of this compound as a potential therapeutic agent.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 6-Sulfamoylnicotinamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of 6-Sulfamoylnicotinamide in bulk drug substance or formulated products using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.

Introduction

This compound is a nicotinamide derivative containing a sulfamoyl group. Accurate and reliable quantification of this compound is essential for quality control, stability studies, and pharmacokinetic assessments in drug development. This application note describes a simple, specific, and robust RP-HPLC method for the determination of this compound. The method is designed to be readily implemented in a standard analytical laboratory.

Proposed HPLC Method

The proposed method is based on reversed-phase chromatography, which is well-suited for separating moderately polar compounds like this compound.

2.1. Chromatographic Conditions

A summary of the HPLC instrument conditions is presented in Table 1.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (30:70, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 265 nm
Run Time 10 minutes

Experimental Protocols

3.1. Preparation of Solutions

  • 20 mM Potassium Phosphate Buffer (pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate (KH₂PO₄) in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Filter the buffer through a 0.45 µm nylon membrane filter before use.

  • Mobile Phase Preparation: Mix 300 mL of acetonitrile with 700 mL of 20 mM Potassium Phosphate Buffer (pH 3.0). Degas the solution by sonicating for 15 minutes or by online degassing.

  • Diluent: The mobile phase is used as the diluent for standard and sample preparations to ensure compatibility and good peak shape.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the Standard Stock Solution with the diluent to achieve concentrations in the desired linear range (e.g., 10-150 µg/mL).

3.2. Sample Preparation

  • Bulk Drug Substance: Accurately weigh about 25 mg of the this compound sample, transfer to a 25 mL volumetric flask, dissolve in, and dilute to volume with the diluent. Further dilute to a final concentration within the linear range of the method (e.g., 50 µg/mL).

  • Formulated Product (e.g., Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 25 mg of this compound to a 25 mL volumetric flask. Add approximately 15 mL of diluent and sonicate for 20 minutes to ensure complete dissolution. Dilute to volume with the diluent and mix well. Centrifuge a portion of this solution at 4000 RPM for 10 minutes. Dilute the supernatant to a final concentration within the linear range of the method (e.g., 50 µg/mL).

3.3. System Suitability

Before starting the analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the working standard solution (e.g., 50 µg/mL) five times. The acceptance criteria are outlined in Table 2.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

3.4. Analysis Procedure

Inject the blank (diluent), standard solutions, and sample solutions into the chromatograph. Record the peak areas and calculate the concentration of this compound in the samples using the calibration curve generated from the standard solutions.

Method Validation Protocol

The analytical method should be validated according to ICH Q2(R2) guidelines. The following parameters should be assessed.

4.1. Specificity Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol: Inject the blank, placebo (formulation excipients without the active ingredient), a standard solution of this compound, and a sample solution. Check for any interfering peaks at the retention time of the main analyte.

4.2. Linearity and Range The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Protocol: Prepare at least five concentrations of the this compound standard across a specified range (e.g., 80% to 120% of the target concentration). Inject each concentration in triplicate. Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

4.3. Accuracy (Recovery) The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Protocol: Perform recovery studies by spiking a placebo blend with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

4.4. Precision The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Repeatability (Intra-day Precision): Analyze six independent samples of the same batch at 100% of the test concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day with a different analyst and/or a different instrument.

  • Acceptance Criteria: The RSD for the series of measurements should be ≤ 2.0%.

4.5. Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • Protocol: The LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S) (where σ = the standard deviation of the response, and S = the slope of the calibration curve).

4.6. Robustness The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol: Introduce small variations in the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (e.g., ± 2% organic content)

    • Column temperature (± 2 °C)

    • pH of the buffer (± 0.2 units)

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria.

Data Presentation (Hypothetical Data)

The following tables present example data from a hypothetical method validation study.

Table 3: Linearity Data

Concentration (µg/mL) Mean Peak Area (n=3)
40 348765
60 524321
80 699876
100 875432
120 1051234

| Correlation Coefficient (r²) | 0.9998 |

Table 4: Accuracy (Recovery) Data

Level Amount Spiked (µg/mL) Amount Recovered (µg/mL, mean, n=3) % Recovery
80% 40 39.8 99.5%
100% 50 50.3 100.6%
120% 60 59.5 99.2%

| Mean Recovery | | | 99.77% |

Table 5: Precision Data

Precision Type Assay Results (% of Label Claim, n=6) Mean (%) RSD (%)
Repeatability 99.5, 100.2, 99.8, 100.5, 101.0, 99.9 100.15 0.55

| Intermediate Precision | 100.8, 99.9, 101.2, 100.4, 99.5, 101.5 | 100.55 | 0.78 |

Table 6: LOD and LOQ

Parameter Result
LOD 0.1 µg/mL

| LOQ | 0.3 µg/mL |

Table 7: Robustness Data

Parameter Varied System Suitability Result
Flow Rate (0.9 mL/min) Pass
Flow Rate (1.1 mL/min) Pass
Temperature (28 °C) Pass

| Temperature (32 °C) | Pass |

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing prep_solutions Prepare Mobile Phase, Diluent, and Standards prep_sample Prepare Sample Solution (Bulk or Formulated Product) system_setup HPLC System Setup (Equilibrate Column) prep_sample->system_setup system_suitability System Suitability Test (Inject Standard 5x) system_setup->system_suitability sequence_run Run Analytical Sequence (Blank, Standards, Samples) system_suitability->sequence_run integrate_peaks Integrate Chromatographic Peaks sequence_run->integrate_peaks calibration_curve Generate Calibration Curve integrate_peaks->calibration_curve calculate_conc Calculate Analyte Concentration calibration_curve->calculate_conc final_report 4. Final Report Generation calculate_conc->final_report

Caption: Workflow for this compound HPLC analysis.

Application Notes and Protocols for 6-Sulfamoylnicotinamide (N,N-Dimethyl-2-sulfamoylnicotinamide)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of stock solutions of 6-Sulfamoylnicotinamide, correctly identified as N,N-Dimethyl-2-sulfamoylnicotinamide. The information is intended for researchers in analytical chemistry, environmental science, and toxicology.

Introduction

N,N-Dimethyl-2-sulfamoylnicotinamide, also known by the acronym ASDM, is a primary degradation product of the sulfonylurea herbicide, nicosulfuron.[1] Its principal application in a research context is as an analytical reference standard for studies monitoring the environmental fate and biodegradation of nicosulfuron.[1] There is currently no substantial evidence in the scientific literature to suggest that N,N-Dimethyl-2-sulfamoylnicotinamide is used as a bioactive compound to probe cellular signaling pathways or for direct application in drug development. The protocols provided herein are therefore focused on its use as an analytical standard.

Chemical and Physical Properties

A summary of the key chemical and physical properties of N,N-Dimethyl-2-sulfamoylnicotinamide is presented in Table 1. This information is critical for the accurate preparation and storage of stock solutions.

PropertyValueCitations
Synonyms 2-(Aminosulfonyl)-N,N-dimethyl-3-pyridinecarboxamide, 2-Aminosulfonyl-N,N-dimethylnicotinamide, N,N-Dimethyl-2-sulfamoylpyridine-3-carboxamide, ASDM[1][2]
CAS Number 112006-75-4[2]
Molecular Formula C₈H₁₁N₃O₃S
Molecular Weight 229.26 g/mol [2]
Appearance White to Off-White Solid
Solubility Slightly soluble in Dimethyl sulfoxide (DMSO), Methanol, and Acetonitrile.
Storage Temperature 2-8°C[2]

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines the steps for preparing a 10 mM stock solution of N,N-Dimethyl-2-sulfamoylnicotinamide in dimethyl sulfoxide (DMSO). DMSO is a common solvent for creating stock solutions of organic molecules for use in analytical and biological experiments.

Materials:

  • N,N-Dimethyl-2-sulfamoylnicotinamide (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous, analytical grade

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettors and sterile, filtered pipette tips

  • Vortex mixer

Procedure:

  • Pre-weighing Preparation: Before weighing, ensure the N,N-Dimethyl-2-sulfamoylnicotinamide powder has equilibrated to room temperature to prevent condensation.

  • Weighing: Accurately weigh out 2.29 mg of N,N-Dimethyl-2-sulfamoylnicotinamide using a calibrated analytical balance.

  • Solubilization:

    • Transfer the weighed compound into a clean microcentrifuge tube or amber glass vial.

    • Add 1 mL of anhydrous DMSO to the tube/vial.

    • Cap the tube/vial securely.

  • Dissolution:

    • Vortex the solution for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure that all of the solid has dissolved. If necessary, gently warm the solution or sonicate for a brief period.

  • Storage:

    • Store the 10 mM stock solution at -20°C for long-term storage.

    • For short-term storage (up to one week), the solution can be kept at 4°C.

    • To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.

Note: Always use appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling chemical reagents.

Diagrams

Experimental Workflow for Stock Solution Preparation

G Workflow for N,N-Dimethyl-2-sulfamoylnicotinamide Stock Solution Preparation cluster_prep Preparation cluster_solubilization Solubilization cluster_storage Storage start Start weigh Weigh 2.29 mg of Compound start->weigh transfer Transfer to Vial weigh->transfer add_dmso Add 1 mL DMSO transfer->add_dmso vortex Vortex to Dissolve add_dmso->vortex aliquot Aliquot into Smaller Volumes vortex->aliquot store Store at -20°C aliquot->store end End store->end

Caption: Workflow for preparing a 10 mM stock solution of N,N-Dimethyl-2-sulfamoylnicotinamide.

Signaling Pathway Diagram

There is no information available in the current scientific literature to suggest that N,N-Dimethyl-2-sulfamoylnicotinamide is an active modulator of any specific cellular signaling pathways. Its known role is as a metabolite of the herbicide nicosulfuron.[1] Therefore, a diagram depicting its interaction with signaling pathways cannot be provided.

References

Application Notes and Protocols for the Study of NAMPT Inhibitors in Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention Of: Researchers, Scientists, and Drug Development Professionals.

Disclaimer: Initial searches for "6-Sulfamoylnicotinamide" did not yield any publicly available data regarding its use in enzyme kinetics studies or its specific biological targets. Therefore, these application notes and protocols are based on the well-characterized class of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, using the extensively studied compound FK866 as a representative example. The methodologies described herein are broadly applicable to the study of novel compounds targeting NAMPT.

Introduction: Targeting the NAD+ Salvage Pathway

Nicotinamide adenine dinucleotide (NAD+) is an essential coenzyme in cellular metabolism, playing a critical role in redox reactions and as a substrate for various enzymes, including sirtuins and PARPs.[1][2] The NAD+ salvage pathway is a key mechanism for replenishing cellular NAD+ pools, with Nicotinamide Phosphoribosyltransferase (NAMPT) being the rate-limiting enzyme.[1][3] NAMPT catalyzes the conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN).[4][5]

Due to their high metabolic rate and reliance on NAD+ for various functions including DNA repair, cancer cells are particularly sensitive to disruptions in the NAD+ salvage pathway.[6] This makes NAMPT a promising therapeutic target for cancer therapy.[6][7] Small molecule inhibitors of NAMPT, such as FK866, have shown potent anti-tumor activity in preclinical models by inducing NAD+ depletion, which leads to metabolic crisis and apoptosis in cancer cells.

These application notes provide a framework for the characterization of NAMPT inhibitors, focusing on enzyme kinetics studies.

Data Presentation: Inhibitory Potency of a Representative NAMPT Inhibitor

The following table summarizes the quantitative data for the representative NAMPT inhibitor, FK866. This data is crucial for comparing the potency of novel inhibitors.

InhibitorTarget EnzymeAssay TypeIC50 (nM)Ki (nM)Mode of InhibitionReference
FK866Human NAMPTCell-based (A2780)0.5N/AN/A[5]
FK866Human NAMPTCell-based (HCT116)0.5N/AN/A[5]
FK866Human NAMPTin vitro2.18N/AN/A[7]
FK866Human NAMPTin vitroN/A0.4 (Ki), 0.3 (Ki')Noncompetitive[8]

Note: IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor that reduces the response by 50%. Ki (Inhibition constant) is a measure of the affinity of an inhibitor for an enzyme. A lower value indicates a more potent inhibitor. Ki' is the inhibition constant for the enzyme-substrate complex.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of NAMPT inhibitors.

In Vitro NAMPT Enzyme Inhibition Assay (Fluorometric)

This protocol describes a coupled-enzyme assay to determine the inhibitory activity of a test compound on purified human NAMPT. The principle involves measuring the production of NADH, which is proportional to the activity of NAMPT.[9]

Materials:

  • Purified recombinant human NAMPT enzyme

  • NAMPT Assay Buffer (e.g., 50 mM HEPES, pH 8.0, 12 mM MgCl₂, 2 mM DTT, 0.02% BSA)

  • Nicotinamide (NAM)

  • 5-Phosphoribosyl-1-pyrophosphate (PRPP)

  • Adenosine triphosphate (ATP)

  • Nicotinamide mononucleotide adenylyltransferase (NMNAT)

  • Alcohol dehydrogenase (ADH)

  • Ethanol

  • Test inhibitor (e.g., FK866 or a novel compound) dissolved in DMSO

  • 384-well black microplates

  • Fluorometric microplate reader (Excitation: 340 nm, Emission: 460 nm)

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the test inhibitor in 100% DMSO. Create a serial dilution of the inhibitor in assay buffer. The final DMSO concentration in the assay should be kept below 1%.

    • Prepare substrate solutions: NAM, PRPP, and ATP in assay buffer.

    • Prepare a coupling enzyme mixture containing NMNAT and ADH in assay buffer with ethanol.

  • Enzyme and Inhibitor Incubation:

    • In a 384-well plate, add 5 µL of the diluted test inhibitor or vehicle (assay buffer with DMSO) to the appropriate wells.

    • Add 10 µL of diluted NAMPT enzyme to each well, except for the "no enzyme" control wells.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Prepare a master mix of substrates containing NAM, PRPP, and ATP.

    • Add 5 µL of the substrate master mix to all wells to start the enzymatic reaction.

  • Coupled Reaction and Detection:

    • Immediately add 5 µL of the coupling enzyme mixture to all wells.

    • Incubate the plate at 37°C for 60-120 minutes, protected from light.

  • Measurement:

    • Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.

  • Data Analysis:

    • Subtract the background fluorescence from the "no enzyme" control wells.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Determination of Kinetic Parameters (Km and Vmax)

To understand the mechanism of inhibition, it is essential to determine the Michaelis-Menten constants (Km) for the substrates and the maximum reaction velocity (Vmax) in the presence and absence of the inhibitor.

Procedure:

  • Varying Substrate Concentration:

    • Perform the NAMPT enzyme assay as described in section 3.1, but with varying concentrations of one substrate (e.g., NAM) while keeping the other substrates (PRPP and ATP) at saturating concentrations.

    • Run the assay in the absence of the inhibitor to determine the baseline kinetics.

  • Inhibitor Studies:

    • Repeat the substrate titration in the presence of a fixed, sub-saturating concentration of the test inhibitor.

  • Data Analysis:

    • Plot the initial reaction velocity (fluorescence rate) against the substrate concentration.

    • Fit the data to the Michaelis-Menten equation to determine Km and Vmax.

    • Generate Lineweaver-Burk, Hanes-Woolf, or Eadie-Hofstee plots to visualize the type of inhibition (competitive, noncompetitive, uncompetitive, or mixed).

Visualizations

Signaling Pathway

NAD_Salvage_Pathway cluster_0 NAD+ Salvage Pathway NAM Nicotinamide (NAM) NAMPT NAMPT (Rate-limiting enzyme) NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN ATP -> ADP+Pi NMNAT NMNAT NMN->NMNAT ATP_NMNAT ATP ATP_NMNAT->NMNAT NAD NAD+ NMNAT->NAD Inhibitor This compound (or other NAMPT Inhibitors) Inhibitor->NAMPT Inhibition

Caption: The NAD+ Salvage Pathway and the inhibitory action of NAMPT inhibitors.

Experimental Workflow

Enzyme_Kinetics_Workflow cluster_workflow Experimental Workflow for NAMPT Inhibitor Characterization prep 1. Reagent Preparation (Enzyme, Substrates, Inhibitor) assay_setup 2. Assay Setup in 384-well Plate (Enzyme-Inhibitor Pre-incubation) prep->assay_setup reaction 3. Reaction Initiation (Addition of Substrates) assay_setup->reaction detection 4. Signal Detection (Fluorometric Measurement) reaction->detection data_analysis 5. Data Analysis (IC50 and Ki Determination) detection->data_analysis

Caption: A generalized workflow for determining the kinetic parameters of a NAMPT inhibitor.

References

Application Notes and Protocols: 6-Sulfamoylnicotinamide Analogs for the Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2][3] This pathway is critical for cellular metabolism, DNA repair, and signaling. In many cancers, NAMPT is overexpressed to meet the high metabolic demands of tumor cells, making it a compelling target for therapeutic intervention.[1][4]

While "6-Sulfamoylnicotinamide" is not a widely documented specific inhibitor, a class of potent NAMPT inhibitors incorporating a sulfonamide or sulfonyl moiety has been developed and extensively characterized. A prominent example is GNE-617 , a potent and selective NAMPT inhibitor. These application notes will focus on the use of such sulfonamide-containing compounds, exemplified by GNE-617, for the inhibition of NAMPT.

Mechanism of Action

NAMPT inhibitors like GNE-617 act by competitively binding to the nicotinamide-binding site of the NAMPT enzyme. This inhibition blocks the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a crucial step in the NAD+ salvage pathway.[3] The resulting depletion of intracellular NAD+ leads to a cascade of downstream effects, including metabolic stress, inhibition of NAD+-dependent enzymes (e.g., sirtuins and PARPs), and ultimately, cell death in cancer cells that are highly dependent on this pathway.[2][5]

Quantitative Data

The inhibitory potency of sulfonamide-containing NAMPT inhibitors has been quantified in various biochemical and cellular assays. The following tables summarize the inhibitory concentrations (IC50) for representative compounds.

Table 1: Biochemical and Cellular Activity of GNE-617

Assay TypeTarget/Cell LineIC50 (nM)Reference
Biochemical AssayPurified Human NAMPT5[6][7][8]
Cellular AssayU251 Glioblastoma1.8[9]
Cellular AssayHT-1080 Fibrosarcoma2.1[9]
Cellular AssayPC3 Prostate Cancer2.7[9]
Cellular AssayHCT116 Colon Cancer2.0[9]
Cellular AssayMiaPaCa2 Pancreatic Cancer7.4[9]
Cellular AssayA549 Lung Cancer18.9[7]

Table 2: Biochemical Activity of other Sulfonamide-Containing NAMPT Inhibitors

CompoundTargetIC50 (nM)Reference
GNE-618Purified Human NAMPT6[8]
MS0Purified Human NAMPT9.87 ± 1.15[2]
MS7Purified Human NAMPT0.93 ± 0.29[3]

Experimental Protocols

NAMPT Enzyme Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and is designed to screen for NAMPT inhibitors.[4][10] The assay is a coupled-enzyme reaction where the product of the NAMPT reaction, NMN, is converted to NAD+, which is then used to generate a fluorescent signal.

Materials:

  • Recombinant human NAMPT enzyme

  • NAMPT Assay Buffer

  • Nicotinamide (NAM)

  • 5-Phosphoribosyl-1-pyrophosphate (PRPP)

  • ATP

  • Nicotinamide mononucleotide adenylyltransferase (NMNAT)

  • Alcohol dehydrogenase (ADH)

  • Ethanol

  • Test inhibitor (e.g., GNE-617) dissolved in DMSO

  • 96-well black, flat-bottom plates

  • Fluorometric plate reader (Excitation: 340-360 nm, Emission: 440-460 nm)

Procedure:

  • Reagent Preparation: Prepare working solutions of all reagents in NAMPT assay buffer. Keep enzymes on ice.

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in assay buffer. The final DMSO concentration in the assay should be ≤1%.

  • Reaction Setup:

    • Add 5 µL of the diluted test inhibitor or vehicle (DMSO in assay buffer) to the wells of the 96-well plate.

    • Add 10 µL of recombinant NAMPT enzyme to each well, except for the "no enzyme" control wells.

    • Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Prepare a master mix containing NAM, PRPP, ATP, NMNAT, ADH, and ethanol in assay buffer.

    • Add 35 µL of the master mix to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 2 hours, protected from light.

  • Measurement: Measure the fluorescence intensity using a plate reader.

  • Data Analysis:

    • Subtract the fluorescence of the "no enzyme" control from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Cellular NAD+ Level Quantification

This protocol describes the measurement of intracellular NAD+ levels in cells treated with a NAMPT inhibitor.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test inhibitor (e.g., GNE-617)

  • PBS (phosphate-buffered saline)

  • NAD/NADH quantification kit (commercially available)

  • 96-well white plates for luminescence measurement

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and incubate overnight.

  • Inhibitor Treatment: Treat the cells with a serial dilution of the NAMPT inhibitor for the desired time (e.g., 24, 48, or 72 hours). Include a vehicle-treated control.

  • Cell Lysis:

    • After treatment, remove the medium and wash the cells with PBS.

    • Lyse the cells according to the protocol of the chosen NAD/NADH quantification kit. This often involves a specific lysis buffer that preserves NAD+ and NADH.

  • NAD+ Measurement:

    • Follow the manufacturer's instructions for the NAD/NADH quantification kit. This typically involves an enzymatic cycling reaction that generates a luminescent or colorimetric signal proportional to the amount of NAD+.

  • Data Analysis:

    • Normalize the NAD+ levels to the total protein concentration in each well or to the cell number.

    • Express the NAD+ levels in treated cells as a percentage of the vehicle-treated control.

Cell Viability Assay

This protocol assesses the effect of NAMPT inhibition on cell proliferation and viability.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test inhibitor (e.g., GNE-617)

  • Cell viability reagent (e.g., CellTiter-Glo®, WST-1, or MTT)

  • 96-well clear or white plates (depending on the assay)

  • Plate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 1,000-5,000 cells/well) and allow them to attach overnight.

  • Inhibitor Treatment: Add serial dilutions of the NAMPT inhibitor to the wells and incubate for a prolonged period (e.g., 72-96 hours).

  • Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control.

    • Determine the IC50 value by plotting the percent viability against the logarithm of the inhibitor concentration.

Visualizations

NAMPT_Inhibition_Signaling_Pathway cluster_salvage NAD+ Salvage Pathway cluster_inhibitor Inhibition cluster_downstream Downstream Effects NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN NAD_depletion NAD+ Depletion NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD Inhibitor This compound Analog (e.g., GNE-617) Inhibitor->NAMPT Metabolic_Stress Metabolic Stress (e.g., Glycolysis Inhibition) NAD_depletion->Metabolic_Stress SIRT_PARP Inhibition of NAD+-dependent Enzymes (Sirtuins, PARPs) NAD_depletion->SIRT_PARP Cell_Death Cell Death (Apoptosis/Oncosis) Metabolic_Stress->Cell_Death SIRT_PARP->Cell_Death

Caption: Signaling pathway of NAMPT inhibition.

Experimental_Workflow_NAMPT_Inhibition_Assay start Start reagent_prep Prepare Reagents (Enzyme, Substrates, Inhibitor) start->reagent_prep plate_setup Add Inhibitor/Vehicle and NAMPT Enzyme to 96-well Plate reagent_prep->plate_setup pre_incubation Pre-incubate for 30 min at Room Temperature plate_setup->pre_incubation reaction_initiation Initiate Reaction with Master Mix (Substrates, Coupled Enzymes) pre_incubation->reaction_initiation incubation Incubate for 2 hours at 30°C reaction_initiation->incubation measurement Measure Fluorescence (Ex: 340-360nm, Em: 440-460nm) incubation->measurement data_analysis Data Analysis: Calculate % Inhibition and IC50 measurement->data_analysis end End data_analysis->end

Caption: Workflow for a NAMPT enzyme inhibition assay.

Cellular_Assay_Workflow cluster_assays Cellular Assays start Start cell_seeding Seed Cancer Cells in a 96-well Plate start->cell_seeding inhibitor_treatment Treat Cells with NAMPT Inhibitor (e.g., GNE-617) for 24-96 hours cell_seeding->inhibitor_treatment nad_quantification NAD+ Quantification Assay inhibitor_treatment->nad_quantification cell_viability Cell Viability Assay inhibitor_treatment->cell_viability cell_lysis Cell Lysis nad_quantification->cell_lysis measurement_viability Add Viability Reagent and Measure Signal cell_viability->measurement_viability measurement_nad Measure Luminescence/Absorbance cell_lysis->measurement_nad data_analysis Data Analysis: Determine IC50 or % NAD+ Depletion measurement_nad->data_analysis measurement_viability->data_analysis end End data_analysis->end

Caption: Workflow for cellular assays with NAMPT inhibitors.

References

Proper Storage and Handling of 6-Sulfamoylnicotinamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the proper storage, handling, and stability assessment of 6-Sulfamoylnicotinamide. The information is intended to ensure the integrity and reliability of the compound for research and development purposes. As specific stability data for this compound is not extensively available in public literature, the following recommendations are based on the general chemical properties of related nicotinamide and sulfonamide compounds, as well as established industry practices for stability testing.

Recommended Storage Conditions

Proper storage is crucial to prevent the degradation of this compound. The following conditions are recommended for maintaining its stability.

ParameterRecommended ConditionRationale
Temperature Solid Form: 2-8°C (Refrigerated) In Solution: -20°C or -80°CLower temperatures minimize the rate of potential chemical degradation. For solutions, freezing prevents hydrolytic degradation.
Humidity Store with a desiccant.The sulfamoyl and amide groups are susceptible to hydrolysis, which is accelerated by moisture.
Light Protect from light (store in an amber vial or a dark place).Nicotinamide-related structures can be sensitive to light, which may induce photo-degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).While not always necessary for the solid form, an inert atmosphere can protect against oxidative degradation, especially for long-term storage.

Handling Precautions

When handling this compound, it is important to follow standard laboratory safety procedures and take precautions to prevent degradation.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, a lab coat, and safety glasses.

  • Hygroscopic Nature: As the compound may be hygroscopic, minimize its exposure to atmospheric moisture. Weigh and handle the solid form in a low-humidity environment, such as a glove box, if possible.

  • Solution Preparation: When preparing solutions, use anhydrous solvents where appropriate. For aqueous solutions, use freshly prepared, high-purity water and consider buffering the solution to a slightly acidic pH (around 5.5-6.0), as oxidized nicotinamides are generally more stable under these conditions.

  • Avoid Contamination: Use sterile techniques when preparing solutions for biological experiments to prevent microbial growth, which can lead to degradation of the compound.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can promote degradation.

Experimental Protocols for Stability Assessment

To determine the definitive stability profile of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways.

Forced Degradation Study Protocol

Objective: To identify the degradation pathways of this compound and develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid or other suitable buffer components for HPLC

  • HPLC system with a UV or MS detector

  • pH meter

  • Photostability chamber

  • Temperature and humidity-controlled oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and ACN or MeOH) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24, 48, and 72 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24, 48, and 72 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24, 48, and 72 hours.

    • Thermal Degradation (Solid State): Place a known amount of solid this compound in an oven at 60°C and 75% relative humidity for 1, 2, and 4 weeks.

    • Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. A control sample should be kept in the dark.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the samples using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products. A C18 column with a gradient elution of a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., ACN or MeOH) is a common starting point.

    • Use a photodiode array (PDA) detector to obtain UV spectra of the parent peak and any new peaks to assess peak purity. Mass spectrometry (MS) can be used for the identification of degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation of this compound under each stress condition.

    • Identify and, if possible, characterize the major degradation products.

    • Determine the primary degradation pathways.

Visualizations

The following diagrams illustrate the factors influencing the stability of this compound and a general workflow for a forced degradation study.

Stability_Factors cluster_compound This compound cluster_factors Degradation Factors cluster_degradation Degradation Pathways Compound This compound Hydrolysis Hydrolysis Photodegradation Photodegradation Oxidation Oxidation Temperature Temperature Temperature->Hydrolysis Humidity Humidity Humidity->Hydrolysis Light Light Light->Photodegradation pH pH (in solution) pH->Hydrolysis Oxidants Oxidizing Agents Oxidants->Oxidation

Caption: Factors influencing the stability of this compound.

Forced_Degradation_Workflow start Start: this compound Sample stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sampling Collect Samples at Defined Time Points stress->sampling analysis Analyze by Stability-Indicating HPLC-UV/MS sampling->analysis data Evaluate Data: - % Degradation - Identify Degradants - Determine Pathways analysis->data end End: Establish Stability Profile data->end

Caption: Workflow for a forced degradation study.

Conclusion

The stability of this compound is critical for obtaining reliable and reproducible results in research and development. Adherence to the recommended storage and handling conditions is essential to minimize degradation. Furthermore, conducting a comprehensive forced degradation study will provide a deeper understanding of its stability profile, enabling the development of robust formulations and analytical methods. It is strongly recommended that researchers perform their own stability assessments for their specific formulations and applications.

Troubleshooting & Optimization

Technical Support Center: 6-Sulfamoylnicotinamide Solubility for Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 6-Sulfamoylnicotinamide in experimental assays.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in my aqueous assay buffer. Why is this happening?

A1: this compound, like many sulfonamide-containing compounds, can exhibit limited aqueous solubility. This is due to the combination of a relatively rigid aromatic ring system and a sulfamoyl group, which can participate in strong crystal lattice interactions, making it difficult for water molecules to solvate the compound effectively. The overall physicochemical properties of the molecule, such as its pKa and logP, will influence its solubility in aqueous solutions at a given pH.

Q2: What is the recommended starting solvent for preparing a stock solution of this compound?

A2: For initial stock solutions, it is advisable to use a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice for poorly soluble compounds.[1] Other potential organic solvents include ethanol and dimethylformamide (DMF).[2] It is crucial to prepare a high-concentration stock solution in the organic solvent and then dilute it into the final aqueous assay buffer, ensuring the final concentration of the organic solvent is low enough to not affect the biological assay.

Q3: How can I determine the maximum solubility of this compound in my specific assay buffer?

A3: A simple method to determine the empirical solubility is through a serial dilution and observation approach. Prepare a high-concentration slurry of this compound in your assay buffer. After vigorous vortexing and incubation (allowing time to reach equilibrium), centrifuge the sample to pellet the undissolved compound. The concentration of the supernatant can then be determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

Q4: Can pH adjustment of my assay buffer improve the solubility of this compound?

A4: Yes, pH can significantly impact the solubility of ionizable compounds. Sulfonamides can have acidic protons, and altering the pH of the buffer to deprotonate the molecule can increase its solubility in aqueous media. For weakly acidic drugs, increasing the pH (making the solution more basic) generally leads to higher solubility as the compound becomes ionized.[1] It is recommended to determine the pKa of this compound to guide the selection of an appropriate buffer pH. However, ensure the chosen pH is compatible with your assay's biological system.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound.

Problem Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock into aqueous buffer. The concentration of this compound exceeds its solubility limit in the final aqueous buffer. The percentage of DMSO in the final solution is too low to maintain solubility.1. Decrease the final concentration: Reduce the amount of stock solution added to the aqueous buffer. 2. Increase the co-solvent concentration: If the assay allows, slightly increase the final percentage of DMSO. Be mindful of solvent toxicity in cell-based assays. 3. Use a different co-solvent: Experiment with other water-miscible organic solvents like ethanol or DMF.
Inconsistent assay results or poor dose-response curves. The compound may not be fully dissolved, leading to inaccurate concentrations in the assay. The compound may be precipitating over the course of the experiment.1. Confirm complete dissolution: Visually inspect the stock solution and final assay solution for any particulate matter. Consider filtration of the stock solution through a 0.22 µm filter. 2. Sonication: Use a sonicator to aid in the dissolution of the compound in the stock solvent. 3. Incorporate surfactants: Consider the addition of a low concentration of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, to the assay buffer to improve and maintain solubility.
Cloudiness or precipitation observed after storing prepared solutions. The compound is coming out of solution over time, especially at lower temperatures.1. Prepare fresh solutions: Ideally, prepare working solutions fresh for each experiment from a concentrated stock. 2. Store at room temperature (if stability allows): Avoid refrigerating or freezing aqueous working solutions if the compound is prone to precipitation at lower temperatures. Always check the compound's stability at room temperature first. 3. Re-dissolve before use: If storing solutions, ensure you bring them to room temperature and vortex thoroughly to re-dissolve any precipitate before use.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution
  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of a high-purity, anhydrous organic solvent (e.g., DMSO) to achieve a high concentration (e.g., 10-50 mM).

  • Vortex the solution vigorously for 1-2 minutes.

  • If complete dissolution is not achieved, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there is no visible particulate matter.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Method for Improving Aqueous Solubility
  • Co-solvent Approach:

    • Prepare a concentrated stock solution of this compound in 100% DMSO.

    • Serially dilute the stock solution into your assay buffer, ensuring the final DMSO concentration remains below a level that affects your assay (typically <1%, but should be empirically determined).

  • pH Adjustment Approach:

    • Determine the pKa of this compound (if not known, an estimated pKa for similar sulfonamides can be used as a starting point).

    • Prepare a series of buffers with pH values above the pKa.

    • Determine the solubility of this compound in each buffer to find the optimal pH for solubility that is also compatible with your assay.

  • Use of Excipients:

    • Prepare your assay buffer containing a low concentration of a solubilizing agent (e.g., 0.1% Tween® 80 or 1-2% cyclodextrin).

    • Prepare the final working solution of this compound in this modified buffer.

    • Always run a vehicle control with the excipient alone to ensure it does not interfere with the assay.

Data Presentation

Solvent Approximate Solubility of Nicotinamide
Water~1000 mg/mL
PBS (pH 7.2)~10 mg/mL[2]
Ethanol~2.5 mg/mL[2]
DMSO~15 mg/mL[2]
Dimethylformamide (DMF)~15 mg/mL[2]

Visualizations

Solubility_Troubleshooting_Workflow cluster_start Start cluster_methods Solubilization Methods cluster_outcome Outcome start Poor Solubility of This compound cosolvent Use Co-solvent (e.g., DMSO, Ethanol) start->cosolvent Primary Approach ph_adjust Adjust pH of Buffer cosolvent->ph_adjust If Fails success Solubility Improved Proceed with Assay cosolvent->success If Successful excipients Add Excipients (e.g., Surfactants, Cyclodextrins) ph_adjust->excipients If Fails ph_adjust->success If Successful excipients->success If Successful failure Solubility Still Poor Re-evaluate Approach excipients->failure If Fails

Caption: A decision tree for troubleshooting poor solubility of this compound.

Experimental_Workflow cluster_prep Preparation cluster_dilution Dilution & Assay cluster_troubleshoot Troubleshooting stock Prepare High-Concentration Stock in Organic Solvent (e.g., 100% DMSO) dilute Dilute Stock into Aqueous Assay Buffer stock->dilute precipitate Precipitation Observed? dilute->precipitate assay Perform Biological Assay precipitate->assay No modify_buffer Modify Assay Buffer (Adjust pH, Add Surfactant) precipitate->modify_buffer Yes modify_buffer->dilute

Caption: A general workflow for preparing and using this compound in assays.

References

Technical Support Center: Optimizing 6-Sulfamoylnicotinamide Concentration in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Sulfamoylnicotinamide. The information is designed to address specific issues that may be encountered during cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT). NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme for cellular redox reactions and a substrate for various enzymes involved in signaling and DNA repair. By inhibiting NAMPT, this compound depletes intracellular NAD+ levels, leading to metabolic stress and ultimately cell death, particularly in cancer cells that have a high demand for NAD+.

Q2: What is a typical starting concentration for this compound in cell culture?

A2: A typical starting concentration for a new NAMPT inhibitor like this compound would be in the low nanomolar to low micromolar range. Based on data from other potent NAMPT inhibitors, a good starting point for a dose-response experiment would be a range from 1 nM to 10 µM. It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is reported to be slightly soluble in DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO. To prepare, weigh out the desired amount of the compound and add the calculated volume of DMSO. Ensure complete dissolution by vortexing. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working concentrations, dilute the DMSO stock solution in your cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: How long should I treat my cells with this compound?

A4: The optimal treatment duration will depend on your cell line and the experimental endpoint. For initial experiments, a 48 to 72-hour treatment period is a common starting point for assessing effects on cell viability. For NAD+ depletion assays, a shorter incubation time of 24 to 48 hours may be sufficient. It is advisable to perform a time-course experiment to determine the optimal treatment duration for your specific experimental setup.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect on cell viability. Concentration too low: The concentration of this compound may be insufficient to inhibit NAMPT effectively in your cell line.Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 100 µM).
Cell line is resistant: Some cell lines exhibit intrinsic resistance to NAMPT inhibitors due to the expression of alternative NAD+ synthesis pathways (e.g., the Preiss-Handler pathway utilizing nicotinic acid).Check the expression levels of key enzymes in alternative NAD+ synthesis pathways in your cell line. Consider using a combination therapy approach.
Compound instability: The compound may be degrading in the cell culture medium over long incubation periods.Prepare fresh working solutions for each experiment. Minimize the exposure of stock solutions to light. Consider replenishing the medium with fresh compound during long-term experiments.
High background in control wells (DMSO only). DMSO toxicity: The final concentration of DMSO in the cell culture medium may be too high.Ensure the final DMSO concentration does not exceed 0.1%. If higher concentrations are necessary, include a vehicle control with the same DMSO concentration to normalize the data.
Inconsistent results between experiments. Variability in cell health and density: Differences in cell passage number, confluency, or initial seeding density can affect the cellular response to treatment.Use cells within a consistent passage number range. Seed cells at a consistent density for all experiments. Ensure cells are healthy and in the exponential growth phase before treatment.
Inaccurate pipetting of the compound: Small volumes of high-concentration stock solutions can be difficult to pipette accurately.Use calibrated pipettes and perform serial dilutions to prepare working concentrations. Prepare a master mix of the treatment medium to ensure equal distribution to all wells.
Precipitation of the compound in the culture medium. Poor solubility: this compound may have limited solubility in aqueous culture medium, especially at higher concentrations.Visually inspect the medium for any precipitates after adding the compound. If precipitation occurs, try preparing a more dilute stock solution or using a lower final concentration. Gentle warming and vortexing of the medium after adding the compound may help.

Data Presentation

Table 1: Reported IC50 Values for Various NAMPT Inhibitors in Different Cancer Cell Lines

NAMPT Inhibitor Cell Line Cancer Type IC50 (nM)
GMX-1778KellyNeuroblastoma~1
GMX-1778NCI-H82Small Cell Lung Cancer~10
STF-118804KellyNeuroblastoma~3
STF-118804NCI-H82Small Cell Lung Cancer~30
FK866A2780Ovarian Cancer~1.5
FK866HCT-116Colon Cancer~3

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound

  • DMSO (sterile)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium from your DMSO stock. For example, create a dilution series ranging from 20 µM to 2 nM. Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).

  • Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (or vehicle control) to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.

Protocol 2: Measuring Cellular NAD+ Levels

Objective: To quantify the intracellular NAD+ concentration following treatment with this compound.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • This compound

  • DMSO (sterile)

  • NAD/NADH Assay Kit (commercially available, e.g., from Promega, Abcam, or Sigma-Aldrich)

  • PBS (ice-cold)

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound (and a vehicle control) for 24-48 hours.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells directly in the wells using the extraction buffer provided in the NAD/NADH assay kit.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • NAD+ Measurement: Follow the specific instructions provided with your commercial NAD/NADH assay kit. These kits typically involve an enzymatic cycling reaction that generates a product (colorimetric or fluorometric) proportional to the amount of NAD+ in the sample.

  • Protein Quantification: Use a portion of the cell lysate to determine the total protein concentration (e.g., using a BCA assay).

  • Data Analysis: Normalize the measured NAD+ levels to the total protein concentration for each sample. Express the results as a percentage of the NAD+ level in the vehicle-treated control cells.

Mandatory Visualizations

NAMPT_Inhibition_Pathway cluster_0 Cellular NAD+ Metabolism cluster_1 NAD+ Consuming Enzymes cluster_2 Cellular Effects Nicotinamide Nicotinamide (NAM) NAMPT NAMPT Nicotinamide->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN NAD_depletion NAD+ Depletion NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD PARPs PARPs NAD->PARPs Sirtuins Sirtuins NAD->Sirtuins CD38 CD38 NAD->CD38 PARPs->Nicotinamide produce Sirtuins->Nicotinamide produce CD38->Nicotinamide produce Inhibitor This compound Inhibitor->NAMPT Inhibits Metabolic_Stress Metabolic Stress NAD_depletion->Metabolic_Stress Cell_Death Cell Death Metabolic_Stress->Cell_Death Experimental_Workflow_IC50 start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 prepare_compound Prepare serial dilutions of This compound incubate1->prepare_compound treat_cells Treat cells with compound incubate1->treat_cells prepare_compound->treat_cells incubate2 Incubate 48-72h treat_cells->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 add_solubilizer Add solubilization solution incubate3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance analyze_data Analyze data and calculate IC50 read_absorbance->analyze_data end End analyze_data->end Troubleshooting_Logic start Experiment Start issue No Effect Observed start->issue check_conc Is concentration high enough? issue->check_conc Yes check_resistance Is the cell line resistant? check_conc->check_resistance Yes increase_conc Increase concentration range check_conc->increase_conc No check_stability Is the compound stable? check_resistance->check_stability No test_resistance Investigate resistance mechanisms check_resistance->test_resistance Yes fresh_compound Use freshly prepared compound check_stability->fresh_compound No end Problem Resolved check_stability->end Yes increase_conc->end test_resistance->end fresh_compound->end

preventing 6-Sulfamoylnicotinamide degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 6-Sulfamoylnicotinamide in solution.

Troubleshooting Guide

Unexpected degradation of this compound can compromise experimental results. This guide will help you identify and resolve common stability issues.

Issue Potential Cause Recommended Solution
Loss of potency or inconsistent results over time. Degradation of this compound in the stock or working solution.Prepare fresh solutions before each experiment.Optimize storage conditions (see Storage Recommendations).Perform a stability study to determine the acceptable use period for your specific solution and storage conditions.
Appearance of new peaks in HPLC chromatogram. Formation of degradation products.Conduct forced degradation studies to identify potential degradation products and their retention times.Adjust solution pH and protect from light to minimize degradation.Ensure the purity of the initial this compound solid.
Precipitation of the compound from the solution. Poor solubility or change in solution conditions (e.g., pH, temperature).Ensure the solvent system is appropriate for the desired concentration.Control the pH of the solution, as pH shifts can affect solubility.Store solutions at a constant, appropriate temperature. Avoid freeze-thaw cycles where possible.
Discoloration of the solution. Photodegradation or oxidative degradation.Protect solutions from light by using amber vials or covering containers with aluminum foil.Consider using de-gassed solvents to minimize oxidation.If compatible with the experimental design, add antioxidants.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, and light exposure. As a sulfonamide and a nicotinamide derivative, it is susceptible to hydrolysis, particularly at non-neutral pH, and can undergo photodegradation upon exposure to UV or visible light. Elevated temperatures will accelerate these degradation processes.

Q2: What are the likely degradation pathways for this compound?

A2: Based on the chemical structure, two primary degradation pathways are anticipated:

  • Hydrolysis of the sulfamoyl group: This can lead to the formation of 6-aminonicotinamide and sulfonic acid derivatives.

  • Modification of the pyridine ring: The nicotinamide core can be susceptible to degradation, potentially leading to ring-opening products.

Further studies, such as forced degradation and mass spectrometry analysis, are required to definitively identify all degradation products.

Q3: What are the recommended storage conditions for this compound solutions?

A3: To ensure the stability of this compound solutions, the following storage conditions are recommended:

  • Temperature: Store solutions at refrigerated temperatures (2-8 °C). For long-term storage, consider storing at -20 °C or below. Avoid repeated freeze-thaw cycles.

  • Light: Protect solutions from light at all times by using amber vials or by wrapping the container in aluminum foil.

  • pH: Maintain the pH of the solution as close to neutral (pH 7) as possible, unless experimental conditions require otherwise. Use appropriate buffers to maintain a stable pH.

Q4: How can I monitor the stability of my this compound solution?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to monitor the stability of your solution. This method should be able to separate the intact this compound from its potential degradation products. Regularly analyzing your solution and observing for a decrease in the main peak area and the appearance of new peaks will indicate degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer (pH 7.4)

  • HPLC system with UV detector

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 methanol:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Instrumentation and Conditions:

  • HPLC System: A system with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.

Visualizations

degradation_pathway This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis pH, Temp Photodegradation Photodegradation This compound->Photodegradation Light Oxidation Oxidation This compound->Oxidation Oxidizing Agents Degradation_Product_A 6-Aminonicotinamide Hydrolysis->Degradation_Product_A Degradation_Product_B Ring-Opened Products Photodegradation->Degradation_Product_B Degradation_Product_C Oxidized Products Oxidation->Degradation_Product_C

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Stock_Solution Prepare Stock Solution Stress_Conditions Apply Stress Conditions (Acid, Base, Heat, Light, Oxidation) Stock_Solution->Stress_Conditions Sampling Sample at Time Points Stress_Conditions->Sampling HPLC_Analysis Analyze by Stability-Indicating HPLC Method Sampling->HPLC_Analysis Data_Analysis Analyze Chromatographic Data (Peak Area, New Peaks) HPLC_Analysis->Data_Analysis Identify_Degradants Identify Degradation Products (e.g., with MS) Data_Analysis->Identify_Degradants

Caption: Workflow for a forced degradation study.

troubleshooting_tree Start Inconsistent Results? Check_Solution_Age Is the solution freshly prepared? Start->Check_Solution_Age Prepare_Fresh Prepare fresh solution Check_Solution_Age->Prepare_Fresh No Check_Storage Are storage conditions optimal? (2-8°C, protected from light, neutral pH) Check_Solution_Age->Check_Storage Yes Optimize_Storage Optimize storage conditions Check_Storage->Optimize_Storage No Check_Purity Is the starting material pure? Check_Storage->Check_Purity Yes Source_New Source new batch of compound Check_Purity->Source_New No Perform_Stability_Study Perform a stability study to determine shelf-life Check_Purity->Perform_Stability_Study Yes

Caption: Troubleshooting decision tree for inconsistent results.

Technical Support Center: 6-Sulfamoylnicotinamide Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 6-Sulfamoylnicotinamide. The information is intended for researchers, scientists, and drug development professionals to help anticipate and address common stability-related issues during experimentation.

Troubleshooting Guides

This section addresses specific problems that may be encountered during the handling and analysis of this compound.

Question: I am observing a rapid loss of this compound in my aqueous solution. What are the likely causes?

Answer: Rapid degradation in aqueous solutions can be attributed to several factors, primarily pH, light exposure, and temperature.

  • pH-Related Degradation: The sulfonamide group and the nicotinamide ring are susceptible to pH-dependent hydrolysis. Sulfonamides are amphoteric and their stability can be significantly influenced by the pH of the solution. The nicotinamide moiety is prone to base-catalyzed hydrolysis, which would cleave the amide bond. It is crucial to maintain the pH of your solution within a stable range. Consider performing a pH stability profile to identify the optimal pH for your experimental conditions.

  • Photodegradation: Sulfonamide-containing compounds can be sensitive to light, particularly in the presence of photosensitizers.[1] It is recommended that experiments and storage of solutions are conducted in subdued lighting, or by using amber or low-actinic glassware to prevent photochemical reactions.[1]

  • Thermal Degradation: Elevated temperatures can accelerate the degradation of this compound. The nicotinamide component, in particular, can be susceptible to thermal degradation.[2][3] If your experimental protocol involves heating, it is advisable to minimize the duration and temperature of exposure.

Question: My analytical results for this compound are inconsistent. Could this be a stability issue?

Answer: Inconsistent analytical results are a common indicator of compound instability. To determine if stability is the root cause, consider the following:

  • Time-Dependent Degradation: Analyze your sample at different time points after preparation. A progressive decrease in the concentration of the parent compound and the appearance of new peaks in your chromatogram would suggest degradation over time.

  • Sample Preparation: The solvents and diluents used in sample preparation can impact stability. Ensure that your compound is stable in the chosen solvent system. For analytical purposes, high-performance liquid chromatography (HPLC) methods have been successfully used for stability-indicating analysis of sulfonamides.[4][5]

  • Standard and Sample Storage: Ensure that both your analytical standard and your experimental samples are stored under identical, controlled conditions to minimize variability. It is advisable to protect solutions from light.[5]

Frequently Asked Questions (FAQs)

What are the recommended storage conditions for this compound?

How can I assess the stability of this compound in my formulation?

A forced degradation study is a valuable tool to understand the intrinsic stability of the molecule.[6][7][8] This involves subjecting the compound to a range of stress conditions more severe than accelerated stability testing to identify potential degradation pathways and products.[7] Key stress conditions to investigate include:

  • Hydrolysis: Exposure to acidic and basic conditions (e.g., 0.1 M HCl, 0.1 M NaOH).[6]

  • Oxidation: Treatment with an oxidizing agent (e.g., hydrogen peroxide).

  • Thermal Stress: Exposure to elevated temperatures (e.g., 40-80°C).[6]

  • Photostability: Exposure to a combination of UV and visible light.[6]

The degradation can be monitored using a stability-indicating analytical method, such as reverse-phase HPLC with a photodiode array (PDA) detector.[5]

What are the potential degradation products of this compound?

Based on the structure, potential degradation could occur at two primary sites:

  • Hydrolysis of the Sulfamoyl Group: The C-S bond or the S-N bond of the sulfamoyl group could be susceptible to cleavage under certain conditions.

  • Hydrolysis of the Nicotinamide Amide: The amide group of the nicotinamide ring can be hydrolyzed, particularly under basic conditions, to form the corresponding carboxylic acid.

Quantitative Data

The following table summarizes the thermal degradation of nicotinamide riboside (NRCl), a related nicotinamide derivative, at various temperatures. This data highlights the importance of temperature control when working with nicotinamide-containing compounds.

Temperature (°C)Degradation of Nicotinamide Riboside (NRCl)
1152%
1207%
12555%
13098%
14099.55%
(Data sourced from a study on the physicochemical properties of nicotinamide riboside)[9]

Experimental Protocols

Protocol: Forced Degradation Study of this compound by HPLC

This protocol outlines a general procedure for conducting a forced degradation study.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[6]

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and keep at room temperature or heat to 50-60°C if no degradation is observed.[6] Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and keep at room temperature.[6] Take samples at various time points and neutralize before analysis.

    • Oxidative Degradation: Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) and keep at room temperature. Take samples at various time points.

    • Thermal Degradation: Place a solid sample of the compound in a controlled temperature oven (e.g., 60°C).[6] Dissolve samples at various time points for analysis. Also, subject the stock solution to the same temperature.

    • Photodegradation: Expose the stock solution to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[6] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • HPLC Method: Use a reverse-phase HPLC system with a C18 column and a PDA detector.[5] The mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile), run in either isocratic or gradient mode.[5][10]

    • Analysis: Inject the stressed samples, along with a non-stressed control, into the HPLC system. Monitor the chromatograms for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Stock Solution Stock Solution Acid Hydrolysis Acid Hydrolysis Stock Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stock Solution->Base Hydrolysis Oxidation Oxidation Stock Solution->Oxidation Thermal Stress Thermal Stress Stock Solution->Thermal Stress Photostability Photostability Stock Solution->Photostability HPLC-PDA Analysis HPLC-PDA Analysis Acid Hydrolysis->HPLC-PDA Analysis Base Hydrolysis->HPLC-PDA Analysis Oxidation->HPLC-PDA Analysis Thermal Stress->HPLC-PDA Analysis Photostability->HPLC-PDA Analysis Data Interpretation Data Interpretation HPLC-PDA Analysis->Data Interpretation

Caption: Workflow for a forced degradation study.

G cluster_degradation Potential Degradation Pathways cluster_products Potential Products This compound This compound Hydrolysis_Nicotinamide Nicotinamide Ring Hydrolysis This compound->Hydrolysis_Nicotinamide Base-catalyzed Hydrolysis_Sulfamoyl Sulfamoyl Group Cleavage This compound->Hydrolysis_Sulfamoyl Hydrolytic conditions Photodegradation_Products Photodegradation Products This compound->Photodegradation_Products Light exposure Carboxylic_Acid_Derivative 6-Sulfamoyl-nicotinic acid Hydrolysis_Nicotinamide->Carboxylic_Acid_Derivative Cleavage_Product_1 Nicotinamide Hydrolysis_Sulfamoyl->Cleavage_Product_1 Cleavage_Product_2 Aminosulfonic Acid Derivative Hydrolysis_Sulfamoyl->Cleavage_Product_2 Photo_Isomers_Adducts Photo-isomers or Adducts Photodegradation_Products->Photo_Isomers_Adducts

References

Technical Support Center: 6-Sulfamoylnicotinamide HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 6-Sulfamoylnicotinamide. The information is tailored for researchers, scientists, and drug development professionals to help resolve challenges such as peak broadening and ensure robust and reliable analytical results.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak broadening or tailing for this compound in reversed-phase HPLC?

A1: The most frequent cause of peak broadening or tailing for this compound is secondary interaction between the analyte and the stationary phase. As a sulfonamide derivative, this compound is an ionizable compound. At pH values near its pKa, both ionized and non-ionized forms can exist, leading to multiple retention mechanisms and resulting in asymmetric peaks.[1] Specifically, interactions between the ionized form of the molecule and residual silanol groups on the silica-based stationary phase are a primary contributor to peak tailing.[2]

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like this compound. The compound contains both a sulfonamide group and a nicotinamide moiety, which can ionize depending on the pH. To achieve sharp, symmetrical peaks, it is essential to work at a pH where the analyte is predominantly in a single ionic state, typically at least 2 pH units away from its pKa.[2] For sulfonamides, which are generally acidic, a mobile phase pH in the acidic range (e.g., pH 2.5-4.5) is often used to suppress the ionization of the sulfonamide group, thereby minimizing secondary interactions with the stationary phase and reducing peak tailing.[3]

Q3: Can the sample solvent affect my peak shape?

A3: Yes, the choice of sample solvent can significantly impact peak shape. Injecting a sample dissolved in a solvent that is stronger (i.e., has a higher elution strength) than the mobile phase can cause premature band broadening and result in distorted or broad peaks.[4] Whenever possible, dissolve your this compound standard and samples in the initial mobile phase composition.

Q4: What type of HPLC column is recommended for the analysis of this compound?

A4: A C18 reversed-phase column is a suitable choice for the analysis of this compound and other sulfonamides.[3] To minimize peak tailing associated with silanol interactions, it is advisable to use a modern, high-purity silica column with end-capping.

Troubleshooting Guides

Issue: Broad or Tailing Peaks for this compound

This guide provides a systematic approach to troubleshooting and resolving peak broadening and tailing issues in the HPLC analysis of this compound.

The ionization state of this compound is highly dependent on the mobile phase pH. The predicted pKa of the sulfonamide group is in the range of 9-10. However, to ensure complete protonation and minimize secondary interactions, operating in the acidic pH range is recommended.

  • Recommendation: Prepare a mobile phase with a buffer at a pH between 2.5 and 4.5. Phosphate or acetate buffers are common choices.

  • Action: Systematically vary the mobile phase pH within this range and observe the effect on peak shape. A significant improvement in peak symmetry is often observed at lower pH values.

Excessive volume in the tubing and connections between the injector, column, and detector can contribute to band broadening.

  • Recommendation: Use tubing with the smallest possible internal diameter and keep the length to a minimum. Ensure all fittings are properly tightened to avoid dead volume.

  • Action: Inspect all connections for leaks or improper seating. If necessary, trim tubing ends to ensure a clean, flat surface for connection.

The composition of the sample solvent and the injection volume can lead to peak distortion.

  • Recommendation: Dissolve the sample in the mobile phase. If this is not possible, use a solvent that is weaker than the mobile phase. Keep the injection volume as small as possible while maintaining adequate sensitivity.

  • Action: Prepare a new sample of this compound in the mobile phase and inject a smaller volume to see if the peak shape improves.

Over time, HPLC columns can degrade, leading to poor peak shape. Contamination of the column inlet frit can also cause peak distortion.

  • Recommendation: Use a guard column to protect the analytical column from contaminants. Regularly flush the column with a strong solvent to remove strongly retained compounds.

  • Action: If peak broadening persists, try reversing the column (if permitted by the manufacturer) and flushing it with a strong solvent. If this does not resolve the issue, the column may need to be replaced.

Data Presentation

The following table illustrates the expected impact of mobile phase pH on the peak asymmetry of a typical sulfonamide. Note that this data is representative and the exact values for this compound may vary.

Mobile Phase pHTailing Factor (Tf)Peak Shape Description
2.51.1Symmetrical
3.51.3Minor Tailing
4.51.6Moderate Tailing
5.5> 2.0Severe Tailing

Experimental Protocols

Standard HPLC Method for this compound

This protocol provides a starting point for the HPLC analysis of this compound. Optimization may be required based on your specific instrumentation and sample matrix.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 25 mM Potassium Phosphate buffer, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 70% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 265 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Mobile Phase A/Acetonitrile (90:10, v/v)

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting peak broadening in the HPLC analysis of this compound.

G Troubleshooting Workflow for Peak Broadening A Start: Peak Broadening Observed B Check Mobile Phase pH (Is it between 2.5 and 4.5?) A->B C Adjust pH to acidic range B->C No D Check Extra-Column Volume (Tubing length/ID, connections) B->D Yes C->B E Optimize tubing and fittings D->E Issue Found F Evaluate Sample Solvent (Is it weaker than mobile phase?) D->F OK E->D G Re-dissolve sample in mobile phase F->G No H Assess Column Condition (Age, contamination) F->H OK G->F I Flush or replace column H->I Issue Found J Peak Shape Improved? H->J OK I->H J->B No, Restart Troubleshooting K End: Problem Resolved J->K Yes

Caption: A flowchart for systematic troubleshooting of HPLC peak broadening.

References

minimizing off-target effects of 6-Sulfamoylnicotinamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 6-Sulfamoylnicotinamide in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent, ATP-competitive inhibitor of Apoptosis-Regulating Kinase 1 (ARK1). By binding to the ATP-binding pocket of ARK1, it blocks the phosphorylation of downstream substrates, thereby inducing apoptosis in cancer cells where the ARK1 pathway is hyperactive.

Q2: What are the known primary off-target effects of this compound?

A2: The primary off-target effects are mediated by the inhibition of structurally related kinases, particularly Serine/Threonine Kinase Z (STKZ). Inhibition of STKZ can lead to alterations in cell cycle progression, which may confound experimental results or contribute to cytotoxicity in non-target cells.

Q3: How can I minimize the off-target effects on STKZ?

A3: To minimize STKZ inhibition, it is recommended to use the lowest effective concentration of this compound that elicits the desired effect on ARK1. Additionally, performing experiments in cell lines with low endogenous STKZ expression or using STKZ knockout/knockdown models can help isolate the on-target effects.

Q4: Are there any known liabilities related to drug metabolism?

A4: In vitro studies have shown that this compound can induce the expression of cytochrome P450 3A4 (CYP3A4). This can lead to increased metabolism of the compound itself or other co-administered compounds that are substrates of CYP3A4. It is advisable to consider this when designing in vivo studies.

Troubleshooting Guides

Issue 1: Higher than expected cytotoxicity in control cell lines.
  • Possible Cause 1: Off-target STKZ Inhibition.

    • Troubleshooting Step 1: Perform a dose-response curve to determine the IC50 of this compound in your control cell line. Compare this to the IC50 in your ARK1-dependent experimental cell line. A narrow therapeutic window may suggest off-target toxicity.

    • Troubleshooting Step 2: Analyze cell cycle progression using flow cytometry. STKZ inhibition is known to cause G2/M arrest. If you observe this effect at concentrations close to the ARK1-inhibitory range, off-target effects are likely.

    • Troubleshooting Step 3: Use a structurally unrelated STKZ inhibitor as a positive control to confirm the phenotype associated with STKZ inhibition in your cell line.

  • Possible Cause 2: Poor Compound Solubility.

    • Troubleshooting Step 1: Visually inspect your media for any compound precipitation.

    • Troubleshooting Step 2: Prepare a fresh stock solution of this compound in DMSO. Ensure the final concentration of DMSO in your cell culture media is below 0.1% to avoid solvent-induced toxicity.[1]

Issue 2: Inconsistent results between experimental replicates.
  • Possible Cause 1: Cell Seeding Density.

    • Troubleshooting Step 1: Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.[2][3] Over-confluent or sparsely seeded cells can respond differently to treatment.[2]

    • Troubleshooting Step 2: Use a consistent cell passage number for all experiments, as cellular characteristics can change over time in culture.[3]

  • Possible Cause 2: Reagent Stability.

    • Troubleshooting Step 1: Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid multiple freeze-thaw cycles.

    • Troubleshooting Step 2: Ensure all other reagents, such as media and supplements, are from consistent lots and are not expired.[3]

Quantitative Data Summary

Table 1: Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)Description
ARK115Primary, on-target kinase.
STKZ250Primary off-target kinase.
JNK1>10,000Unrelated kinase, negative control.
p38α>10,000Unrelated kinase, negative control.

Table 2: Cell Viability in Response to this compound (72h treatment)

Cell LineARK1 ExpressionSTKZ ExpressionIC50 (nM)
Cancer Line AHighLow50
Cancer Line BHighHigh150
Normal FibroblastsLowHigh800

Experimental Protocols

Protocol 1: In Vitro Kinase Assay

This protocol is designed to measure the inhibitory activity of this compound against a specific kinase.

Materials:

  • Recombinant human ARK1 or STKZ enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP (at Km for the specific kinase)

  • Substrate peptide (specific for the kinase)

  • This compound (serial dilutions)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • Add 5 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.

  • Add 10 µL of a 2x kinase/substrate mixture to each well.

  • Initiate the reaction by adding 10 µL of a 2.5x ATP solution.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

Protocol 2: Cell-Based Viability Assay

This protocol assesses the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • Complete growth medium

  • 96-well clear-bottom plates

  • This compound (serial dilutions)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[4]

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the existing medium from the cells and add 100 µL of the medium containing the compound dilutions or vehicle control.

  • Incubate the plate for the desired time period (e.g., 72 hours) at 37°C and 5% CO2.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add the cell viability reagent according to the manufacturer's protocol.

  • Measure luminescence using a plate reader.

  • Normalize the data to the vehicle-treated control and plot the results to determine the IC50 value.

Visualizations

ARK1 Signaling and Off-Target Interaction cluster_0 On-Target Pathway cluster_1 Off-Target Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase ARK1 ARK1 Receptor Tyrosine Kinase->ARK1 Pro-Apoptotic Factors Pro-Apoptotic Factors ARK1->Pro-Apoptotic Factors Inhibition Apoptosis Apoptosis Pro-Apoptotic Factors->Apoptosis Mitogenic Signals Mitogenic Signals STKZ STKZ Mitogenic Signals->STKZ Cell Cycle Progression Cell Cycle Progression STKZ->Cell Cycle Progression This compound This compound This compound->ARK1 Potent Inhibition This compound->STKZ Weak Inhibition

Caption: ARK1 signaling and off-target interaction of this compound.

Workflow for Assessing Off-Target Effects Start Start Dose-Response in Target and Control Cells Dose-Response in Target and Control Cells Start->Dose-Response in Target and Control Cells Determine IC50 Values Determine IC50 Values Dose-Response in Target and Control Cells->Determine IC50 Values Therapeutic Window Assessment Therapeutic Window Assessment Determine IC50 Values->Therapeutic Window Assessment Proceed with On-Target Validation Proceed with On-Target Validation Therapeutic Window Assessment->Proceed with On-Target Validation Sufficiently Large Troubleshoot Off-Target Effects Troubleshoot Off-Target Effects Therapeutic Window Assessment->Troubleshoot Off-Target Effects Too Narrow Analyze Cell Cycle Profile Analyze Cell Cycle Profile Troubleshoot Off-Target Effects->Analyze Cell Cycle Profile Western Blot for Pathway Markers Western Blot for Pathway Markers Troubleshoot Off-Target Effects->Western Blot for Pathway Markers

Caption: Experimental workflow for assessing off-target effects.

Troubleshooting Logic for Unexpected Cytotoxicity High Cytotoxicity Observed High Cytotoxicity Observed Check for Precipitation Check for Precipitation High Cytotoxicity Observed->Check for Precipitation Precipitation Present? Precipitation Present? Check for Precipitation->Precipitation Present? Prepare Fresh Stock Prepare Fresh Stock Precipitation Present?->Prepare Fresh Stock Yes Assess Off-Target Kinase Assess Off-Target Kinase Precipitation Present?->Assess Off-Target Kinase No Run Kinase Panel Run Kinase Panel Assess Off-Target Kinase->Run Kinase Panel Compare to Known Off-Targets Compare to Known Off-Targets Run Kinase Panel->Compare to Known Off-Targets Consider Alternate Compound Consider Alternate Compound Compare to Known Off-Targets->Consider Alternate Compound Novel Off-Target Optimize Concentration Optimize Concentration Compare to Known Off-Targets->Optimize Concentration Matches Known Profile

Caption: Troubleshooting logic for unexpected cytotoxicity.

References

adjusting pH for optimal 6-Sulfamoylnicotinamide activity

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is based on the properties of related compounds, namely sulfonamides and nicotinamide derivatives, due to the limited publicly available data on 6-Sulfamoylnicotinamide. This guide provides a foundational framework for researchers.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing this compound solutions?

A1: For short-term storage, it is recommended to maintain a pH range of 4.0 to 6.0. This is based on the stability of related nicotinamide compounds, which can degrade into nicotinic acid outside this range, potentially altering biological activity and causing cellular irritation.[1] For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended.

Q2: My this compound solution has a yellow tint. Is it still usable?

A2: A yellow tint may indicate degradation of the compound. It is advisable to prepare a fresh solution. Ensure the storage pH is within the optimal range of 4.0-6.0 and protect the solution from light.

Q3: I am observing low or no activity of this compound in my cell-based assay. What could be the cause?

A3: Several factors could contribute to low activity. First, verify the pH of your cell culture medium after adding the compound, as significant shifts can affect both the compound's stability and the biological system. Second, ensure the compound is fully dissolved in the vehicle solvent before adding it to the medium. Finally, consider the possibility of interactions with components in your serum-containing medium.

Q4: How does pH affect the solubility of this compound?

A4: The solubility of compounds containing a sulfonamide group can be pH-dependent. Generally, sulfonamides are more soluble in alkaline (higher pH) solutions. However, the nicotinamide portion of the molecule has optimal stability at a slightly acidic to neutral pH. Therefore, a compromise must be found to balance solubility and stability. See the table below for a general guide.

Troubleshooting Guides

Issue 1: Inconsistent Results Between Experiments
Possible Cause Troubleshooting Step
pH shift in buffer/media Regularly check the pH of your stock solutions and final assay buffers. Ensure your buffering capacity is sufficient to handle the addition of the compound, which may be acidic or basic.
Compound precipitation Visually inspect solutions for any precipitate. If precipitation is suspected, try preparing a fresh, lower-concentration stock solution or using a different solvent system.
Degradation of the compound Prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions in small, single-use aliquots.
Issue 2: Poor Solubility
Possible Cause Troubleshooting Step
Incorrect solvent Test a range of biocompatible solvents (e.g., DMSO, ethanol) for initial stock preparation.
Suboptimal pH Adjust the pH of the aqueous buffer to improve solubility. For sulfonamide-containing compounds, slightly increasing the pH can enhance solubility, but this must be balanced with the stability of the nicotinamide moiety.
Concentration too high Prepare a more dilute stock solution. It is often better to add a larger volume of a dilute solution than a small volume of a concentrated, potentially unstable one.

Data Presentation

Table 1: pH-Dependent Solubility and Stability of a Hypothetical Sulfonamide-Nicotinamide Compound
pHSolubilityStabilityRecommendation
< 4.0ModeratePotential for nicotinamide degradationNot recommended for prolonged storage
4.0 - 6.0ModerateOptimal Recommended for storage and assays
6.0 - 7.4HighStableSuitable for most cell-based assays
> 7.4Highest Potential for nicotinamide degradationUse with caution; prepare fresh solutions
Table 2: Effect of pH on the Inhibitory Activity (IC50) of a Hypothetical this compound Analog
pHIC50 (µM)
6.015.2
6.510.8
7.08.1
7.58.5
8.012.3

Note: This data is illustrative and intended to show the potential impact of pH on activity.

Experimental Protocols

Protocol for Determining the Optimal pH for this compound Activity

This protocol outlines a general method for determining the optimal pH for the activity of a hypothetical enzyme inhibitor.

  • Prepare a series of buffers: Prepare a set of buffers with different pH values (e.g., MES for pH 6.0-6.5, HEPES for pH 7.0-7.5, and Tris for pH 8.0-8.5). Ensure all buffers have the same ionic strength.

  • Prepare enzyme and substrate solutions: Dissolve the target enzyme and its substrate in each of the prepared buffers.

  • Prepare this compound solutions: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO). Create serial dilutions of the compound.

  • Perform the enzyme activity assay:

    • In a 96-well plate, add the enzyme solution in the corresponding pH buffer.

    • Add the various dilutions of this compound.

    • Initiate the reaction by adding the substrate solution.

    • Measure the reaction rate using a plate reader (e.g., by monitoring absorbance or fluorescence).

  • Data Analysis:

    • For each pH value, plot the enzyme activity against the concentration of this compound.

    • Calculate the IC50 value at each pH. The pH that yields the lowest IC50 value is the optimal pH for the compound's activity.

Visualizations

Signaling Pathways

Based on the structural components of "this compound," two potential mechanisms of action can be hypothesized.

If the sulfonamide moiety is dominant, the compound may interfere with folate synthesis, similar to sulfa drugs.[2][3][4][5]

sulfonamide_pathway cluster_bacterium Bacterial Cell PABA PABA DHPS Dihydropteroate Synthase PABA->DHPS Substrate DHF Dihydrofolic Acid DHPS->DHF Product THF Tetrahydrofolic Acid DHF->THF Purines Purines THF->Purines DNA DNA Synthesis Purines->DNA Sulfamoylnicotinamide This compound Sulfamoylnicotinamide->DHPS Competitive Inhibition

Caption: Hypothetical mechanism of this compound as a competitive inhibitor of dihydropteroate synthase.

Alternatively, if the nicotinamide component is key to its activity, it may influence NAD+ dependent pathways. Nicotinamide is a key precursor in the NAD+ salvage pathway.

nad_salvage_pathway cluster_cell Mammalian Cell NAM Nicotinamide (NAM) NMN Nicotinamide Mononucleotide (NMN) NAM->NMN Rate-limiting step NAMPT NAMPT NAD NAD+ NMN->NAD NMNAT NMNAT Sirtuins Sirtuins NAD->Sirtuins PARPs PARPs NAD->PARPs Sulfamoylnicotinamide This compound Sulfamoylnicotinamide->NAM Precursor?

Caption: Potential involvement of this compound in the NAD+ salvage pathway.

Experimental Workflow

experimental_workflow A Prepare Buffers (pH 6.0 - 8.5) C Enzyme Activity Assay (96-well plate) A->C B Prepare Compound Dilutions B->C D Incubate & Read Plate (e.g., Spectrophotometer) C->D E Data Analysis: Calculate IC50 at each pH D->E F Determine Optimal pH E->F

Caption: Workflow for determining the optimal pH for compound activity.

References

dealing with 6-Sulfamoylnicotinamide precipitation in buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Sulfamoylnicotinamide. The information provided is designed to address common challenges related to its precipitation in buffer systems during laboratory experiments.

Troubleshooting Guide

Issue: Precipitation of this compound Observed in Aqueous Buffer

Question: I am observing precipitation of this compound after preparing my stock solution or upon its addition to my aqueous experimental buffer. How can I resolve this?

Answer: Precipitation of this compound can occur due to its limited aqueous solubility. The following steps provide a systematic approach to troubleshoot and resolve this issue.

Troubleshooting Workflow

Troubleshooting_Precipitation start Precipitation Observed prep_stock Step 1: Review Stock Solution Preparation start->prep_stock check_solubility Is the compound fully dissolved in the organic solvent? prep_stock->check_solubility adjust_stock Action: Use a stronger organic solvent (e.g., DMSO, DMF) or gentle warming. check_solubility->adjust_stock No buffer_cond Step 2: Evaluate Buffer Conditions check_solubility->buffer_cond Yes adjust_stock->prep_stock check_ph Is the buffer pH optimal for This compound solubility? buffer_cond->check_ph adjust_ph Action: Empirically test a range of pH values. Sulfonamides' solubility can be pH-dependent. check_ph->adjust_ph No add_cosolvent Step 3: Consider Co-solvents check_ph->add_cosolvent Yes adjust_ph->buffer_cond test_cosolvent Action: Introduce a water-miscible co-solvent (e.g., ethanol, PEG 400) to the final buffer. add_cosolvent->test_cosolvent final_check Precipitation Resolved? test_cosolvent->final_check end Proceed with Experiment final_check->end Yes reassess Reassess experimental design or consider formulation strategies. final_check->reassess No

Caption: A workflow for troubleshooting this compound precipitation.

Detailed Troubleshooting Steps & Experimental Protocols

Stock Solution Preparation and Verification

It is critical to ensure that the this compound is fully dissolved in the initial stock solution before further dilution into aqueous buffers.

Protocol for Stock Solution Preparation:

  • Solvent Selection: Start with a high-purity, anhydrous organic solvent in which this compound is highly soluble. Dimethyl sulfoxide (DMSO) is a common choice for preparing high-concentration stock solutions of small molecules.[1]

  • Dissolution:

    • Weigh the desired amount of this compound in a sterile, dry vial.

    • Add the appropriate volume of the selected organic solvent to achieve the target concentration (e.g., 10 mM, 50 mM).

    • Vortex the solution vigorously for 1-2 minutes.

    • Visually inspect the solution against a light source to ensure there are no visible particles.

  • Gentle Warming (Optional): If the compound does not fully dissolve, gentle warming (e.g., 37°C water bath) for a short period (5-10 minutes) can be employed. Allow the solution to return to room temperature before use.

  • Storage: Store stock solutions at an appropriate temperature (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.

Buffer Conditions and pH Optimization

The solubility of compounds containing ionizable groups, such as the sulfonamide group in this compound, can be significantly influenced by the pH of the buffer.

Protocol for pH Screening:

  • Prepare a pH Range: Prepare a series of your experimental buffer at different pH values (e.g., in 0.5 pH unit increments from 6.0 to 8.0).

  • Spike with Stock Solution: Add a small, consistent volume of your this compound stock solution to each buffer to achieve the final desired concentration.

  • Observe for Precipitation: Incubate the solutions at the experimental temperature for a set period (e.g., 1 hour) and visually inspect for any signs of precipitation or turbidity.

  • Select Optimal pH: Choose the pH at which the compound remains fully dissolved.

Note: The ionization state of the sulfonamide group will change with pH, which can impact its solubility. Decreasing the pH can lead to increased sorption of sulfonamides to surfaces, which might be a consideration in your experimental setup.[2]

Use of Co-solvents

Incorporating a water-miscible organic co-solvent into the final aqueous buffer can enhance the solubility of hydrophobic compounds.

Protocol for Co-solvent Testing:

  • Select a Co-solvent: Common co-solvents for biological experiments include ethanol, polyethylene glycol 400 (PEG 400), and propylene glycol.

  • Determine Co-solvent Concentration: Start with a low percentage of the co-solvent in your final buffer (e.g., 1-5% v/v). It is crucial to ensure that the chosen concentration of the co-solvent does not adversely affect your experimental system (e.g., enzyme activity, cell viability).

  • Prepare the Co-solvent Buffer: Prepare your experimental buffer containing the desired percentage of the co-solvent.

  • Add the Compound: Spike the co-solvent-containing buffer with your this compound stock solution.

  • Evaluate Solubility: Observe for precipitation as described in the pH screening protocol.

Table 1: General Strategies for Enhancing Solubility

StrategyDescriptionKey Considerations
pH Adjustment Modifying the buffer pH to alter the ionization state of the compound.The solubility of sulfonamides can be pH-dependent.[2] Ensure the chosen pH is compatible with the experimental assay.
Co-solvents Adding a water-miscible organic solvent to the aqueous buffer.The co-solvent must not interfere with the biological assay.[3] Common examples include DMSO, ethanol, and PEG 400.[1]
Temperature Control Increasing the temperature can sometimes improve solubility.Ensure the temperature is compatible with the stability of the compound and the experimental components.
Use of Excipients Including solubilizing agents like cyclodextrins.Nicotinamide itself has been shown to enhance the solubility of other poorly soluble drugs through complexation.[4][5]

Frequently Asked Questions (FAQs)

Q1: Can I increase the concentration of DMSO in my final solution to prevent precipitation?

A1: While increasing the DMSO concentration can improve the solubility of this compound, it is important to consider its potential effects on your experiment. High concentrations of DMSO can be toxic to cells and may inhibit enzyme activity.[1] It is recommended to keep the final DMSO concentration as low as possible, typically below 1% (v/v), and to always include a vehicle control (buffer with the same concentration of DMSO without the compound) in your experiments.

Q2: My compound precipitates out of solution over time, even though it was initially clear. What should I do?

A2: This phenomenon, known as time-dependent precipitation, can occur with supersaturated solutions. To mitigate this, consider the following:

  • Prepare fresh dilutions of your compound immediately before use.

  • Reduce the final concentration of the compound in your assay if experimentally feasible.

  • Investigate the use of stabilizing excipients, such as cyclodextrins, which can form inclusion complexes and improve solubility and stability.[5]

Q3: Are there any other formulation strategies I can consider for in vivo studies?

A3: For in vivo applications where solubility and bioavailability are critical, more advanced formulation strategies may be necessary. These can include the formation of co-crystals, amorphous solid dispersions, and lipid-based formulations.[6] Nicotinamide has been successfully used as a co-former to improve the solubility and dissolution rate of other drugs.[7][8] These approaches typically require specialized expertise in pharmaceutical formulation.

Q4: How does the chemical structure of this compound contribute to its solubility challenges?

A4: The structure of this compound contains both a sulfonamide group and a nicotinamide moiety. The sulfonamide group (-SO₂NH-) is a common functional group in many pharmaceuticals and its solubility can be influenced by its acidic proton.[9] The overall solubility of the molecule is a balance between the polar characteristics of the nicotinamide ring and the potentially less soluble sulfamoyl portion. The interplay of these groups can lead to limited aqueous solubility, particularly in neutral pH buffers.

References

Technical Support Center: 6-Sulfamoylnicotinamide Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to increase the shelf-life of 6-Sulfamoylnicotinamide. The following information is based on general principles of pharmaceutical compound stability and data from closely related analogs.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can degrade this compound?

A1: The stability of this compound, like many pharmaceutical compounds, is primarily influenced by environmental factors.[1][2][3] Key factors that can lead to its degradation include:

  • Temperature: Elevated temperatures can accelerate chemical degradation reactions.[1][2][4]

  • Humidity: Moisture can promote hydrolysis and other degradation pathways.[2][5]

  • Light: Exposure to UV or visible light can cause photolytic degradation in sensitive compounds.[2][3]

  • Air (Oxygen): Oxidation can occur in the presence of atmospheric oxygen.[2]

  • pH: The acidity or basicity of the environment can significantly impact the stability of the compound in solution.[1][4]

Q2: What are the ideal storage conditions for this compound?

Q3: How can I determine the shelf-life of my specific batch of this compound?

A3: The shelf-life of a specific batch can be determined through stability testing.[1][2] This involves storing the compound under controlled conditions and periodically testing its purity and potency using analytical methods such as High-Performance Liquid Chromatography (HPLC). Accelerated stability studies, where the compound is exposed to elevated temperature and humidity, can be used to predict its long-term stability.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of potency or purity over time. Improper storage conditions.Store the compound at the recommended 2-8°C, protected from light and moisture. For long-term storage, consider storing under an inert gas like argon or nitrogen.
Discoloration of the compound. Light exposure or oxidation.Store in an amber vial or a light-blocking container. Purge the container with an inert gas before sealing.
Clumping or caking of the solid powder. High humidity.Store the compound in a desiccator or a controlled low-humidity environment. Ensure the container is tightly sealed.
Inconsistent results in experiments. Degradation of the compound in solution.Prepare solutions fresh for each experiment. If solutions need to be stored, conduct a stability study to determine an appropriate storage duration and conditions (e.g., refrigerated, protected from light).

Experimental Protocols

Protocol 1: Basic Stability Assessment of this compound

  • Objective: To assess the stability of this compound under different storage conditions.

  • Materials:

    • This compound

    • HPLC-grade solvents (e.g., acetonitrile, water)

    • Calibrated HPLC system with a suitable column (e.g., C18)

    • Temperature and humidity-controlled chambers

    • Amber and clear glass vials

  • Methodology:

    • Divide the this compound sample into several aliquots in both amber and clear vials.

    • Store the vials under different conditions:

      • 2-8°C (refrigerated)

      • 25°C / 60% Relative Humidity (ICH recommended long-term)

      • 40°C / 75% Relative Humidity (ICH recommended accelerated)

    • At initial time (T=0) and at predetermined time points (e.g., 1, 2, 4, 8, 12 weeks), remove a vial from each condition.

    • Prepare a solution of known concentration and analyze it by HPLC to determine the purity and identify any degradation products.

    • Compare the results over time to determine the rate of degradation under each condition.

Visualizations

Below is a diagram illustrating the key factors that can affect the stability of this compound.

Factors Affecting this compound Stability A This compound (Stable) B Degraded Product(s) A->B Degradation C Temperature C->A Accelerates D Humidity D->A Promotes Hydrolysis E Light E->A Causes Photolysis F Oxygen F->A Causes Oxidation G pH (in solution) G->A Affects Stability

References

Validation & Comparative

6-Sulfamoylnicotinamide: A Comparative Analysis with Other Sulfonamides in Carbonic Anhydrase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of 6-Sulfamoylnicotinamide (also known as SLC-0111), a potent carbonic anhydrase inhibitor, with other significant sulfonamides. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its performance based on available experimental data.

Introduction to this compound and the Sulfonamide Class

Sulfonamides are a diverse class of synthetic compounds characterized by the presence of a sulfamoyl group (-SO₂NH₂). While historically recognized for their antimicrobial properties through the inhibition of dihydropteroate synthase, a separate class of sulfonamides has emerged as potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. These enzymes play a crucial role in various physiological processes, including pH regulation, CO₂ transport, and electrolyte balance.

This compound is a novel sulfonamide that has shown high selectivity for tumor-associated carbonic anhydrase isoforms, particularly CA IX and CA XII. These isoforms are overexpressed in a variety of hypoxic tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival, proliferation, and metastasis. This targeted inhibition makes this compound a promising candidate for anticancer therapies.

Comparative Performance: Inhibition of Carbonic Anhydrase Isoforms

The efficacy of sulfonamide-based carbonic anhydrase inhibitors is determined by their binding affinity to the active site of the enzyme, quantified by the inhibition constant (Ki). A lower Ki value indicates a stronger binding affinity and more potent inhibition. The following table summarizes the Ki values of this compound and other clinically relevant sulfonamides against key carbonic anhydrase isoforms.

CompoundCA I (Ki, nM)CA II (Ki, nM)CA IX (Ki, nM)CA XII (Ki, nM)
This compound (SLC-0111) >100010824.3 5.9
Acetazolamide25012255.7
Dorzolamide30002.254830
Brinzolamide32003.149930

Data Interpretation: The data clearly indicates that this compound exhibits remarkable selectivity for the tumor-associated isoforms CA IX and CA XII over the ubiquitous cytosolic isoforms CA I and CA II. In contrast, acetazolamide, a widely used non-selective CA inhibitor, potently inhibits CA II, which can lead to off-target side effects. Dorzolamide and brinzolamide, primarily used in the treatment of glaucoma, also show high affinity for CA II and are less effective against CA IX and CA XII compared to this compound. This selective inhibition profile suggests a potentially wider therapeutic window for this compound in oncology applications.

Mechanism of Action and Signaling Pathways

This compound exerts its anticancer effects by inhibiting the enzymatic activity of CA IX and XII at the cell surface of tumor cells. This inhibition disrupts the pH regulatory machinery of the cancer cells, leading to intracellular acidification and apoptosis. Furthermore, the neutralization of the acidic tumor microenvironment can enhance the efficacy of conventional chemotherapies and immunotherapies.

The inhibition of CA IX by this compound has been shown to impact several downstream signaling pathways crucial for tumor progression, most notably the mTOR pathway.

CAIX_mTOR_Pathway Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a CAIX Carbonic Anhydrase IX (CAIX) HIF1a->CAIX Extracellular_Acidosis Extracellular Acidosis CAIX->Extracellular_Acidosis Intracellular_pH_Regulation Intracellular pH Regulation CAIX->Intracellular_pH_Regulation Metastasis Metastasis Extracellular_Acidosis->Metastasis mTOR_Pathway mTOR Pathway Intracellular_pH_Regulation->mTOR_Pathway Cell_Growth Cell Growth & Proliferation mTOR_Pathway->Cell_Growth Angiogenesis Angiogenesis mTOR_Pathway->Angiogenesis SLC0111 This compound (SLC-0111) SLC0111->CAIX Inhibits

Caption: CAIX-mTOR Signaling Pathway Inhibition.

Experimental Protocols

The following are summaries of key experimental protocols used to evaluate and compare the performance of sulfonamide-based carbonic anhydrase inhibitors.

Carbonic Anhydrase Activity Assay (Colorimetric)

This assay measures the esterase activity of carbonic anhydrase. In the presence of a CA inhibitor, the enzymatic activity is reduced, leading to a decrease in the colorimetric signal.

Materials:

  • 96-well microplate

  • Carbonic Anhydrase (recombinant or purified)

  • p-Nitrophenyl acetate (pNPA) as substrate

  • Assay Buffer (e.g., Tris-HCl, pH 7.4)

  • Sulfonamide inhibitors (e.g., this compound, Acetazolamide)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the sulfonamide inhibitors in the assay buffer.

  • Add a fixed concentration of carbonic anhydrase to each well of the microplate.

  • Add the different concentrations of the inhibitors to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding the pNPA substrate to all wells.

  • Immediately measure the absorbance at a specific wavelength (e.g., 405 nm) in kinetic mode for a set duration (e.g., 30 minutes).

  • The rate of p-nitrophenol production is proportional to the CA activity.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ and Ki values.

CA_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (CA, Inhibitors, Substrate) Start->Prepare_Reagents Dispense_CA Dispense CA into 96-well plate Prepare_Reagents->Dispense_CA Add_Inhibitors Add Inhibitors (Serial Dilutions) Dispense_CA->Add_Inhibitors Incubate Incubate Add_Inhibitors->Incubate Add_Substrate Add Substrate (pNPA) Incubate->Add_Substrate Measure_Absorbance Measure Absorbance (Kinetic Mode) Add_Substrate->Measure_Absorbance Analyze_Data Analyze Data (Calculate IC50/Ki) Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Carbonic Anhydrase Activity Assay Workflow.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability. A reduction in cell viability upon treatment with a compound suggests cytotoxic or cytostatic effects.

Materials:

  • Cancer cell line overexpressing CA IX (e.g., HT-29)

  • 96-well cell culture plate

  • Complete cell culture medium

  • Sulfonamide inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the sulfonamide inhibitors for a specific duration (e.g., 48 or 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of approximately 570 nm.

  • The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells.

Conclusion

This compound (SLC-0111) demonstrates a superior and more selective inhibitory profile against the tumor-associated carbonic anhydrase isoforms IX and XII compared to other classical sulfonamides like acetazolamide and glaucoma medications such as dorzolamide and brinzolamide. This selectivity, coupled with its ability to modulate key oncogenic signaling pathways, positions this compound as a highly promising therapeutic agent for the treatment of hypoxic solid tumors. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.

A Comparative Guide to Carbonic Anhydrase Inhibition: Acetazolamide vs. Sulfonamide-Based Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of acetazolamide, a classical carbonic anhydrase inhibitor, with other sulfonamide-based inhibitors. Due to the limited availability of specific inhibitory data for 6-Sulfamoylnicotinamide in the reviewed scientific literature, this document focuses on acetazolamide as a benchmark and includes data for other relevant sulfonamide compounds to offer a comprehensive overview for researchers in drug discovery and development.

Introduction to Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] These enzymes play a critical role in various physiological processes, including pH homeostasis, CO2 transport, and electrolyte secretion.[1][2] Inhibition of specific CA isoforms has been a successful therapeutic strategy for a range of conditions, including glaucoma, epilepsy, altitude sickness, and certain types of cancer.[2][3] Sulfonamides represent a major class of potent CA inhibitors, with acetazolamide being one of the most well-known clinically used drugs in this category.

Quantitative Comparison of Inhibitory Potency

The inhibitory potency of a compound against a specific carbonic anhydrase isoform is typically expressed by the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce 50% inhibition of the enzyme activity. A lower Ki value indicates a more potent inhibitor. The following tables summarize the Ki values for acetazolamide and other selected sulfonamides against several key human carbonic anhydrase (hCA) isoforms.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Acetazolamide 25012255.7
Pyridine-3-sulfonamide Derivative 4 >1000027113791
Pyridine-3-sulfonamide Derivative 6 85001850801860

Note: Data for pyridine-3-sulfonamide derivatives are included as representative examples of sulfonamides with a similar structural motif to this compound.

Experimental Protocols

The determination of carbonic anhydrase inhibition constants is crucial for evaluating the potency and selectivity of potential drug candidates. The most common method for this is the stopped-flow CO2 hydration assay.

Stopped-Flow CO2 Hydration Assay

This method measures the enzyme-catalyzed rate of CO2 hydration. The assay is based on the principle that the hydration of CO2 produces protons, leading to a decrease in the pH of a buffered solution. This pH change is monitored over time using a pH indicator dye.

Materials:

  • Purified recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Inhibitor stock solutions (typically in DMSO or water)

  • Buffer solution (e.g., Tris-HCl, HEPES)

  • pH indicator solution (e.g., phenol red, p-nitrophenol)

  • CO2-saturated water

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Pre-incubation: A solution of the carbonic anhydrase isoenzyme is pre-incubated with the inhibitor at various concentrations for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C) to allow for the formation of the enzyme-inhibitor complex.

  • Reaction Initiation: The enzyme-inhibitor solution is rapidly mixed with a CO2-saturated solution in the stopped-flow instrument.

  • Data Acquisition: The change in absorbance of the pH indicator is monitored over a short period (typically seconds) at a specific wavelength. The initial velocity of the reaction is determined from the linear phase of the absorbance change.

  • Data Analysis: The initial velocities are plotted against the inhibitor concentration. The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by fitting the data to a suitable dose-response curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for its substrate.

Visualizing Key Processes

To better understand the underlying mechanisms and workflows, the following diagrams have been generated using the DOT language.

Carbonic Anhydrase Catalytic Mechanism

G Carbonic Anhydrase Catalytic Cycle E_Zn_H2O E-Zn-H₂O E_Zn_OH E-Zn-OH⁻ E_Zn_H2O->E_Zn_OH -H⁺ E_Zn_OH_CO2 E-Zn-OH⁻---CO₂ E_Zn_OH->E_Zn_OH_CO2 +CO₂ E_Zn_HCO3 E-Zn-HCO₃⁻ E_Zn_OH_CO2->E_Zn_HCO3 Nucleophilic Attack E_Zn_HCO3->E_Zn_H2O +H₂O -HCO₃⁻

Caption: The catalytic cycle of carbonic anhydrase.

Experimental Workflow for Ki Determination

G Workflow for Determining Ki Values cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_Sol Prepare Enzyme Solution Preincubation Pre-incubate Enzyme and Inhibitor Enzyme_Sol->Preincubation Inhibitor_Sol Prepare Inhibitor Dilutions Inhibitor_Sol->Preincubation Mixing Rapid Mixing with CO₂ Substrate Preincubation->Mixing Measurement Measure Initial Reaction Rates Mixing->Measurement IC50_Calc Calculate IC₅₀ Values Measurement->IC50_Calc Ki_Calc Calculate Kᵢ using Cheng-Prusoff Equation IC50_Calc->Ki_Calc

Caption: A generalized workflow for determining inhibitor Ki values.

Conclusion

References

Navigating the Selectivity Landscape: A Comparative Guide to 6-Sulfamoylnicotinamide Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for targeted therapeutics, understanding a compound's selectivity is paramount. This guide provides a comprehensive framework for evaluating the cross-reactivity of 6-Sulfamoylnicotinamide, a novel compound of interest. Due to the nascent stage of research on this specific molecule, direct comparative data is not yet publicly available. Therefore, this document outlines a robust, industry-standard workflow for identifying its primary target and subsequently characterizing its off-target interaction profile. The presented experimental protocols and data tables, while illustrative, are based on established methodologies and representative results from analogous kinase inhibitor studies, offering a blueprint for the rigorous evaluation of this compound.

Identifying the Primary Target of this compound

The initial and most critical step is to identify the primary biological target of this compound. Without this crucial piece of information, a cross-reactivity study lacks a point of reference. A multi-pronged approach is recommended to ensure robust target identification.

Experimental Protocol: Target Identification Workflow

A combination of computational and experimental methods will be employed to elucidate the primary target.

a) Computational Approach: Target Prediction

  • Methodology: In silico screening of this compound against a comprehensive library of protein structures, particularly focusing on kinases and other ATP-binding proteins, given the structural alerts from the nicotinamide and sulfonamide moieties. Virtual screening techniques can predict potential binding partners based on docking scores and binding energy calculations.

b) Experimental Approaches: Affinity-Based and Phenotypic Screening

  • Chemical Proteomics: This involves synthesizing a tagged version of this compound (e.g., with a biotin or photo-affinity label) to facilitate pull-down experiments from cell lysates. The captured proteins are then identified using mass spectrometry.

  • Cellular Thermal Shift Assay (CETSA®): This method assesses the thermal stabilization of a target protein upon ligand binding in a cellular context. An increase in the melting temperature of a specific protein in the presence of this compound indicates a direct interaction.[1][2][3]

  • Broad Phenotypic Screening: The compound is tested across a diverse panel of cell lines to identify patterns of activity, which can then be correlated with genomic or proteomic data to infer a mechanism of action and potential targets.

Diagram of the Target Identification Workflow

cluster_0 Computational Prediction cluster_1 Experimental Validation Virtual_Screening Virtual Screening (Docking Simulations) Target_Prediction Putative Targets Virtual_Screening->Target_Prediction Predicts Chemical_Proteomics Chemical Proteomics (Affinity Pull-down) Experimental_Hits Experimentally Identified Interacting Proteins Chemical_Proteomics->Experimental_Hits CETSA Cellular Thermal Shift Assay (CETSA®) CETSA->Experimental_Hits Phenotypic_Screening Phenotypic Screening Phenotypic_Screening->Experimental_Hits Target_Confirmation Confirmed Primary Target(s) Experimental_Hits->Target_Confirmation Converge & Validate Experimental_Validation_Entry->Chemical_Proteomics

Caption: Workflow for identifying the primary biological target of this compound.

Cross-Reactivity Profiling Against a Kinase Panel

Once the primary target is identified (for the purpose of this guide, we will assume it is a protein kinase), a broad cross-reactivity screen is essential to understand the compound's selectivity. Kinome-wide scanning is the gold standard for this assessment.

Experimental Protocol: KINOMEscan™ Profiling
  • Principle: The KINOMEscan™ platform utilizes a competitive binding assay. The compound of interest is tested for its ability to displace a known, immobilized ligand from a large panel of kinases. The amount of kinase captured on the solid support is quantified by qPCR, which is inversely proportional to the test compound's binding affinity.[4][5]

  • Methodology:

    • Compound Preparation: this compound is prepared at a specified concentration (e.g., 10 µM for an initial screen).

    • Assay Execution: The compound is incubated with a panel of over 400 human kinases, each paired with its specific immobilized ligand.

    • Detection: The amount of kinase that remains bound to the solid support after washing is quantified.

    • Data Analysis: Results are typically expressed as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding. A common threshold for a "hit" is a %Ctrl value of less than 35% or 10%. Follow-up dose-response studies are then performed on the initial hits to determine the dissociation constant (Kd).

Diagram of the KINOMEscan™ Experimental Workflow

Compound This compound Incubation Incubation Compound->Incubation Kinase_Panel Kinase Panel (>400 kinases) Kinase_Panel->Incubation Immobilized_Ligand Immobilized Ligand Immobilized_Ligand->Incubation Washing Washing Step Incubation->Washing Quantification Quantification (qPCR) Washing->Quantification Data_Analysis Data Analysis (% of Control) Quantification->Data_Analysis Selectivity_Profile Selectivity Profile Data_Analysis->Selectivity_Profile

Caption: High-level workflow for KINOMEscan™ competitive binding assay.

Data Presentation: Comparative Kinase Selectivity

The following table presents a hypothetical selectivity profile for this compound compared to two well-characterized kinase inhibitors, "Compound A" (a highly selective inhibitor) and "Compound B" (a multi-kinase inhibitor). The primary target is assumed to be "Kinase X".

Target KinaseThis compound (Kd, nM)Compound A (Kd, nM)Compound B (Kd, nM)
Kinase X (Primary Target) 15 5 25
Kinase Y>10,000>10,00050
Kinase Z850>10,000150
Kinase A>10,000>10,00075
Kinase B1,200>10,000200
Kinase C>10,000>10,000>5,000

Data are hypothetical and for illustrative purposes only.

Cellular Target Engagement and Downstream Signaling

Confirmation of target engagement within a cellular context is a critical validation step. This ensures that the compound can penetrate the cell membrane and interact with its intended target at concentrations that are achievable in a biological system.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
  • Principle: As introduced in the target identification phase, CETSA® can be used in a dose-dependent manner to quantify target engagement in intact cells.

  • Methodology:

    • Cell Treatment: Intact cells are treated with a range of concentrations of this compound.

    • Thermal Challenge: The treated cells are heated to a specific temperature that denatures a significant portion of the target protein in its unbound state.

    • Lysis and Analysis: Cells are lysed, and the soluble fraction (containing non-denatured protein) is separated from the aggregated, denatured protein.

    • Detection: The amount of soluble target protein is quantified using methods like Western blotting or AlphaLISA®.

    • Data Analysis: A dose-response curve is generated, from which the half-maximal effective concentration (EC50) for target engagement can be determined.

Signaling Pathway Analysis

Understanding the impact of this compound on the signaling pathway of its primary target provides further evidence of its on-target activity and potential downstream effects.

Illustrative Signaling Pathway: The NAD+ Salvage Pathway

Given that this compound is a nicotinamide derivative, it is plausible that it could interact with enzymes involved in NAD+ metabolism.[6][7][8][9][10][11][12][13][14] Nicotinamide adenine dinucleotide (NAD+) is a crucial coenzyme in cellular metabolism and signaling.[6][8][9][10][11][12][13][14] The salvage pathway is a key mechanism for regenerating NAD+ from nicotinamide.

Diagram of the NAD+ Salvage Pathway

Nicotinamide Nicotinamide NAMPT NAMPT Nicotinamide->NAMPT NMN Nicotinamide Mononucleotide (NMN) NMNAT NMNAT NMN->NMNAT NAD Nicotinamide Adenine Dinucleotide (NAD+) Sirtuins_PARPs Sirtuins, PARPs, etc. (NAD+ Consuming Enzymes) NAD->Sirtuins_PARPs Consumed by Cellular_Functions Cellular Functions (Metabolism, DNA Repair, etc.) NAD->Cellular_Functions Enables NAMPT->NMN Catalyzes NMNAT->NAD Catalyzes Sirtuins_PARPs->Nicotinamide Regenerates

Caption: A simplified diagram of the NAD+ salvage pathway.

Conclusion

The comprehensive evaluation of a compound's cross-reactivity is a cornerstone of modern drug discovery. While specific experimental data for this compound is not yet available, this guide provides a clear and actionable roadmap for its characterization. By first identifying the primary target and then systematically assessing its interactions across the human kinome and within a cellular context, researchers can build a robust selectivity profile. This profile is essential for predicting potential on- and off-target effects, guiding lead optimization, and ultimately, developing safer and more effective targeted therapies. The methodologies and data presentation formats outlined herein represent a best-practice approach to achieving this critical goal.

References

Unraveling the Molecular Interactions of 6-Sulfamoylnicotinamide: A Quest for a Definitive Binding Site

Author: BenchChem Technical Support Team. Date: November 2025

While the quest to definitively confirm the binding site of 6-Sulfamoylnicotinamide, also known as 2-Aminosulfonyl-N,N-dimethylnicotinamide, has revealed its close association with the herbicide nicosulfuron, current scientific literature does not provide a specific, experimentally validated protein binding target for this compound itself. This guide will objectively present the existing knowledge surrounding this compound, its relationship to the known enzyme inhibitor nicosulfuron, and the resulting current inability to pinpoint its precise binding interactions.

The Nicosulfuron Connection: A Metabolite in Focus

Research has identified this compound as a primary degradation product of the widely used sulfonylurea herbicide, nicosulfuron. Nicosulfuron is a potent and selective inhibitor of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants, and its inhibition leads to plant death.

The metabolic breakdown of nicosulfuron in the environment and in biological systems leads to the formation of several metabolites, including this compound. This relationship is a crucial piece of the puzzle, as the biological activity of the parent compound is well-characterized.

The Elusive Binding Target of this compound

Despite its clear origin as a metabolite of a known enzyme inhibitor, there is a notable absence of direct experimental evidence in the scientific literature to confirm a specific binding site for this compound. While nicosulfuron's interaction with acetolactate synthase is well-documented, it cannot be assumed that its metabolite will bind to the same target with any significant affinity or have a similar inhibitory effect.

One area of investigation has pointed towards the enzyme glycosylphosphatidylinositol transaminase (GPI-T) potentially being involved in the hydrolysis of nicosulfuron to this compound. However, this does not confirm a direct binding interaction of this compound with GPI-T as a ligand or inhibitor.

Comparison with a Known Acetolactate Synthase (ALS) Inhibitor: Nicosulfuron

To provide context, the following table summarizes the known information for nicosulfuron, the parent compound of this compound. This comparison highlights the level of detail that is currently unavailable for its metabolite.

FeatureNicosulfuronThis compound
Binding Site Active site of Acetolactate Synthase (ALS)Not Experimentally Confirmed
Mechanism of Action Inhibition of ALS, blocking branched-chain amino acid synthesisUnknown
Quantitative Data (IC50) Varies by plant species, typically in the nanomolar range for sensitive plantsNot Available

Experimental Protocols for Binding Site Identification

To definitively identify the binding site of this compound, a series of established experimental protocols would need to be employed. These methods are fundamental in drug discovery and molecular biology for characterizing ligand-protein interactions.

Key Experimental Methodologies:

  • Affinity Chromatography: This technique would involve immobilizing this compound on a solid support and passing a cell lysate over it. Proteins that bind to the compound would be retained and could then be eluted and identified using mass spectrometry.

  • Surface Plasmon Resonance (SPR): SPR can be used to measure the binding affinity and kinetics between this compound and a potential protein target in real-time.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding, providing thermodynamic parameters of the interaction.

  • X-ray Crystallography or Cryo-Electron Microscopy (Cryo-EM): If a protein target is identified, co-crystallization of the protein with this compound or analysis of the complex by cryo-EM could provide a high-resolution three-dimensional structure of the binding site.

  • Computational Docking: In silico methods can be used to predict potential binding poses of this compound within the active sites of candidate proteins, which can then guide further experimental validation.

Visualizing the Path to Confirmation

The logical workflow to confirm the binding site of this compound is a multi-step process that integrates biochemical and biophysical techniques.

experimental_workflow cluster_identification Target Identification cluster_validation Binding Validation & Characterization cluster_structural Structural Elucidation affinity_chromatography Affinity Chromatography-Mass Spectrometry target_protein Identified Potential Target Protein(s) affinity_chromatography->target_protein computational_screening Computational Screening computational_screening->target_protein spr Surface Plasmon Resonance (SPR) validated_interaction Validated Ligand-Target Interaction spr->validated_interaction itc Isothermal Titration Calorimetry (ITC) itc->validated_interaction xray_crystallography X-ray Crystallography binding_site Confirmed Binding Site xray_crystallography->binding_site cryo_em Cryo-EM cryo_em->binding_site start Hypothesized Ligand (this compound) start->affinity_chromatography start->computational_screening target_protein->spr target_protein->itc validated_interaction->xray_crystallography validated_interaction->cryo_em

Figure 1. Experimental workflow for identifying and confirming the binding site of this compound.

Conclusion

The Reproducibility of 6-Sulfamoylnicotinamide and its Alternatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery, particularly in the realm of oncology, the inhibition of nicotinamide phosphoribosyltransferase (NAMPT) has emerged as a promising therapeutic strategy. As an analog of nicotinamide, 6-Sulfamoylnicotinamide is investigated for its potential as a NAMPT inhibitor. The reproducibility of experimental data is paramount for advancing such research. This guide provides a comparative analysis of the performance of established NAMPT inhibitors, offering supporting experimental data, detailed protocols, and visual representations of the underlying biological pathways to aid researchers in designing and interpreting their experiments.

Comparative Analysis of NAMPT Inhibitor Potency

The efficacy of a NAMPT inhibitor is determined by its ability to block the enzymatic activity of NAMPT, leading to NAD+ depletion and subsequent cancer cell death. This is typically quantified by the half-maximal inhibitory concentration (IC50), both in biochemical assays (in vitro) and in cellular environments. Below is a summary of reported IC50 values for several key NAMPT inhibitors, which can serve as a benchmark for evaluating novel compounds like this compound.

CompoundIn Vitro IC50 (nM)Cellular IC50 (nM)Cancer Cell Lines
FK8661.60 ± 0.32[1]0.6 (Caki-1), 0.57 (786-O)[2]Renal Cell Carcinoma[2]
CHS-828-Strong anticancer activityLung and Breast Cancer[2]
KPT-9274~120[2]600 (Caki-1), 570 (786-O)[2]Renal Cell Carcinoma[2]
OT-82-2.89 ± 0.47 (hematopoietic), 13.03 ± 2.94 (non-hematopoietic)Various
MS09.08 ± 0.90[1]12 to 225-fold lower than FK866HepG2, A2780, 95-D, A549, U2OS, U266[1]

Note: Direct comparison of cellular IC50 values should be made with caution as they can vary significantly based on the cell line and experimental conditions used.

Key Experimental Protocols

Reproducibility in research is critically dependent on detailed and standardized experimental protocols. Below are methodologies for two key assays used to characterize NAMPT inhibitors.

In Vitro NAMPT Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant NAMPT.

Principle: The enzymatic activity of NAMPT is determined by measuring the production of nicotinamide mononucleotide (NMN), which is then converted to NAD+. The resulting NAD+ is used in a coupled reaction to generate a fluorescent or colorimetric signal.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer containing HEPES (pH 8.0), MgCl2, DTT, ATP, and phosphoribosyl pyrophosphate (PRPP).[3]

    • Dilute recombinant human NAMPT enzyme to the desired concentration (e.g., 12-25 ng/µl) in a suitable dilution buffer.[4]

    • Prepare a stock solution of the test inhibitor (e.g., in DMSO) and create serial dilutions. The final DMSO concentration in the assay should not exceed 1%.[4][5]

    • Prepare a solution of the substrate, nicotinamide.[4]

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the diluted NAMPT enzyme to the "Positive Control" and "Test Inhibitor" wells. Add dilution buffer to the "Blank" wells.[4]

    • Add the serially diluted test inhibitor to the "Test Inhibitor" wells and the corresponding solvent to the "Positive Control" and "Blank" wells.[4]

    • Pre-incubate the plate at room temperature (e.g., for 30 minutes) to allow the inhibitor to bind to the enzyme.[4]

    • Initiate the reaction by adding a master mix containing the reaction buffer and nicotinamide to all wells.[4]

    • Incubate the plate at 30°C for a specified time (e.g., 2 hours).[4]

  • Detection:

    • The product, NMN, is converted to NAD+ by NMNAT. NAD+ is then used by alcohol dehydrogenase to reduce a substrate, resulting in a fluorescent product (e.g., excitation at 340 nm, emission at 460 nm) or a colorimetric signal (e.g., absorbance at 450 nm).[5][6]

    • Read the plate using a suitable microplate reader.

  • Data Analysis:

    • Subtract the "Blank" reading from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the "Positive Control".

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay

This assay assesses the effect of a NAMPT inhibitor on the growth and viability of cancer cells.

Principle: The proliferation of cancer cells is measured over time in the presence of varying concentrations of the inhibitor. Common methods include using dyes that are metabolized by viable cells (e.g., MTT, resazurin) or by direct cell counting.

Detailed Protocol:

  • Cell Culture:

    • Culture the desired cancer cell line in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Assay Procedure:

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of the test inhibitor in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of the inhibitor solvent, e.g., DMSO).

    • Incubate the plates for a specified period (e.g., 72 hours).

  • Measurement of Cell Viability:

    • Using a Metabolic Dye (e.g., MTT):

      • Add the MTT reagent to each well and incubate for a few hours to allow for the formation of formazan crystals.

      • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).

      • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Direct Cell Counting:

      • Trypsinize the cells in each well and resuspend them in a known volume of medium.

      • Count the number of viable cells using a hemocytometer or an automated cell counter.

  • Data Analysis:

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the cell viability against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the NAMPT Signaling Pathway

Understanding the mechanism of action of NAMPT inhibitors requires knowledge of the signaling pathway they disrupt. NAMPT is a key enzyme in the NAD+ salvage pathway, which is crucial for maintaining cellular NAD+ levels. NAD+ is a critical cofactor for several enzymes involved in cellular metabolism and signaling, including sirtuins (e.g., SIRT1) and poly(ADP-ribose) polymerases (PARPs).

Below are Graphviz diagrams illustrating the experimental workflow for an in vitro NAMPT inhibition assay and the central role of NAMPT in the NAD+ salvage pathway.

G Experimental Workflow: In Vitro NAMPT Inhibition Assay cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis reagent_prep Prepare Reaction Buffer, Enzyme, Inhibitor, and Substrate add_enzyme Add NAMPT Enzyme to Plate reagent_prep->add_enzyme add_inhibitor Add Test Inhibitor add_enzyme->add_inhibitor pre_incubate Pre-incubate for Inhibitor Binding add_inhibitor->pre_incubate start_reaction Initiate Reaction with Substrate pre_incubate->start_reaction incubate Incubate at 30°C start_reaction->incubate measure_signal Measure Fluorescent/Colorimetric Signal incubate->measure_signal analyze_data Calculate % Inhibition and IC50 measure_signal->analyze_data

Caption: Workflow for an in vitro NAMPT inhibition assay.

G NAMPT in the NAD+ Salvage Pathway cluster_pathway NAD+ Salvage Pathway cluster_downstream Downstream Effects Nicotinamide Nicotinamide NAMPT NAMPT Nicotinamide->NAMPT PRPP PRPP PRPP->NAMPT NMN NMN NAMPT->NMN NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD SIRT1 SIRT1 NAD->SIRT1 PARP PARP NAD->PARP Metabolism Cellular Metabolism SIRT1->Metabolism DNA_Repair DNA Repair PARP->DNA_Repair

Caption: The central role of NAMPT in the NAD+ salvage pathway.

References

Understanding the Components: Sulfonamides and Nicotinamide

Author: BenchChem Technical Support Team. Date: November 2025

A Statistical Analysis of 6-Sulfamoylnicotinamide Efficacy: A Comparative Guide

Introduction

This guide provides a comparative analysis of the efficacy of this compound. Due to the limited publicly available data on this specific compound, this document will focus on the broader classes of molecules to which it belongs: sulfonamides and nicotinamide derivatives. This approach will provide a foundational understanding of the potential activities and therapeutic areas where a molecule like this compound might be relevant. We will explore the established roles of these compound classes, their mechanisms of action, and compare their efficacy with relevant alternatives where data is available.

Sulfonamides are a well-established class of synthetic antimicrobial agents.[1][2][3] They function by competitively inhibiting dihydropteroate synthetase, an enzyme crucial for folic acid synthesis in bacteria.[1] This bacteriostatic action is effective against a broad spectrum of gram-positive and some gram-negative bacteria.[1][3] Beyond their antimicrobial properties, sulfonamide derivatives have been investigated for a range of other pharmacological activities, including as diuretics, hypoglycemic agents, and in the treatment of inflammatory conditions.[1]

Nicotinamide , a form of vitamin B3, is a vital precursor to the coenzyme nicotinamide adenine dinucleotide (NAD+).[4][5][6] NAD+ is a critical component in cellular metabolism, playing a key role in redox reactions and energy production.[6][7] Nicotinamide itself has demonstrated various biological activities, including anti-inflammatory, neuroprotective, and potential anticancer effects.[4][5] Its derivatives are a subject of ongoing research for a variety of therapeutic applications.[8]

The combination of a sulfonamide group with a nicotinamide structure, as in this compound, suggests a molecule designed to potentially leverage the properties of both parent classes. However, without specific research on this hybrid molecule, its precise biological activities remain speculative.

Comparative Efficacy Data

As there is no direct experimental data available for this compound, we present a comparative table summarizing the efficacy of representative sulfonamides and nicotinamide in their respective, well-studied applications. This data is intended to provide a contextual framework for the potential efficacy of a related compound.

Table 1: Efficacy of Representative Sulfonamides and Nicotinamide

Compound ClassRepresentative Drug(s)Therapeutic ApplicationKey Efficacy Metrics (Example)Alternative Treatments
Sulfonamides Sulfamethoxazole/TrimethoprimBacterial Infections (e.g., UTIs)MIC90 values against various pathogensFluoroquinolones, Beta-lactams
Celecoxib (a sulfonamide derivative)Anti-inflammatoryInhibition of COX-2 (IC50)NSAIDs (e.g., Ibuprofen, Naproxen)
Nicotinamide NicotinamidePellagraResolution of symptomsNiacin (Nicotinic Acid)
NicotinamideAcne vulgarisReduction in inflammatory lesionsTopical retinoids, Benzoyl peroxide

Note: MIC90 (Minimum Inhibitory Concentration for 90% of isolates) and IC50 (half-maximal inhibitory concentration) are standard measures of drug efficacy. The values for these metrics vary depending on the specific pathogen or enzyme being tested.

Experimental Protocols

To understand how the efficacy of compounds like sulfonamides and nicotinamide is determined, it is essential to be familiar with the standard experimental protocols.

1. Determination of Minimum Inhibitory Concentration (MIC)

This protocol is fundamental for assessing the antimicrobial efficacy of sulfonamides.

  • Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Methodology:

    • A standardized inoculum of the target bacterium is prepared.

    • Serial dilutions of the antimicrobial agent are made in a liquid growth medium.

    • The bacterial inoculum is added to each dilution.

    • The samples are incubated under controlled conditions (e.g., 37°C for 24 hours).

    • The MIC is determined as the lowest concentration of the agent in which no visible growth occurs.

2. Enzyme Inhibition Assays (e.g., COX-2 Inhibition)

For non-antimicrobial applications, such as the anti-inflammatory effects of some sulfonamide derivatives, enzyme inhibition assays are crucial.

  • Objective: To measure the ability of a compound to inhibit the activity of a specific enzyme.

  • Methodology:

    • The purified enzyme (e.g., COX-2) is prepared.

    • The substrate for the enzyme is added to a reaction mixture.

    • The test compound is added at various concentrations.

    • The reaction is initiated and allowed to proceed for a defined period.

    • The activity of the enzyme is measured by quantifying the product of the reaction.

    • The IC50 value is calculated, representing the concentration of the compound required to inhibit 50% of the enzyme's activity.

Signaling Pathways and Logical Relationships

The biological effects of sulfonamides and nicotinamide are mediated through distinct signaling pathways.

Sulfonamide Mechanism of Action

Sulfonamides act as competitive inhibitors in the bacterial folic acid synthesis pathway.

Sulfonamide_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase PABA->DHPS DHF Dihydropteroate DHPS->DHF Incorporates PABA Sulfonamides Sulfonamides Sulfonamides->DHPS Inhibition THF Tetrahydrofolate DHF->THF Further Enzymatic Steps Purines Purines, Thymidine, Amino Acids THF->Purines Essential for Synthesis Nicotinamide_Pathway Nicotinamide Nicotinamide NAMPT NAMPT Nicotinamide->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN PRPP PRPP PRPP->NAMPT NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD Sirtuins Sirtuins, PARPs, etc. NAD->Sirtuins Coenzyme for Sirtuins->Nicotinamide Releases

References

In-depth Analysis of 6-Sulfamoylnicotinamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An extensive review of scientific literature and chemical databases reveals a significant lack of peer-reviewed studies and experimental data on 6-Sulfamoylnicotinamide. This absence of information precludes a comprehensive comparison with alternative compounds and the detailed analysis of its biological activity as initially requested.

Currently, there are no publicly available peer-reviewed publications detailing the mechanism of action, signaling pathways, or providing quantitative performance data for this compound. Searches of prominent scientific databases did not yield any studies that would allow for a comparative analysis or the creation of the requested data tables and visualizations.

While information on the specific compound of interest, this compound, is not available, data for a structurally related compound, N,N-Dimethyl-2-sulfamoylnicotinamide, can be found in chemical supplier catalogs. It is crucial to note that this is a different molecule and any information pertaining to it should not be extrapolated to this compound.

Limited Data on a Related Compound: N,N-Dimethyl-2-sulfamoylnicotinamide

For informational purposes, the following table summarizes the available chemical properties of N,N-Dimethyl-2-sulfamoylnicotinamide, a compound with a similar nicotinamide core.

PropertyValueSource
Synonyms 2-(Aminosulfonyl)-N,N-dimethyl-3-pyridinecarboxamide, 2-Aminosulfonyl-N,N-dimethylnicotinamide, N,N-Dimethyl-2-sulfamoylpyridine-3-carboxamide
Molecular Formula C8H11N3O3S
Molecular Weight 229.26 g/mol
CAS Number 112006-75-4
Assay Purity ≥98.0% (HPLC)
Storage Temperature 2-8°C

Conclusion

The request for a comparative guide on this compound, complete with experimental data, protocols, and pathway visualizations, cannot be fulfilled at this time due to the lack of available scientific research. The scientific community has not yet published studies that would provide the necessary information to perform a meaningful analysis and comparison.

Researchers, scientists, and drug development professionals interested in this compound should consider this a novel area of investigation. Any future research on this compound would be foundational in establishing its chemical and biological profile. Until such studies are conducted and published, a comparative guide remains unfeasible.

Comparative Analysis of 6-Sulfamoylnicotinamide: In Vitro and In Vivo Performance

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations for publicly available in vitro and in vivo data for 6-Sulfamoylnicotinamide have revealed a significant lack of specific experimental results for this particular compound. While patents mention this compound as a potential kinase inhibitor, detailed quantitative data from preclinical studies, essential for a comprehensive comparison, is not readily accessible in scientific literature or databases.

Given the limited information on this compound, this guide will instead provide a comparative overview of a well-characterized and structurally related class of compounds: Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors . This will offer researchers, scientists, and drug development professionals a relevant framework for understanding the evaluation of compounds targeting this pathway. We will use the extensively studied NAMPT inhibitor, FK866 , as a representative example to illustrate the types of in vitro and in vivo data that are crucial for comparing the performance of such molecules.

Introduction to NAMPT Inhibition

Nicotinamide Phosphoribosyltransferase (NAMPT) is a key enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. NAD+ is an essential coenzyme for numerous cellular processes, including energy metabolism, DNA repair, and signaling. Cancer cells, with their high metabolic rate and proliferation, are particularly dependent on the NAMPT-mediated NAD+ salvage pathway. Inhibition of NAMPT leads to NAD+ depletion, which in turn triggers cellular stress, cell cycle arrest, and ultimately apoptosis in cancer cells. This makes NAMPT an attractive target for cancer therapy.

In Vitro and In Vivo Comparison of NAMPT Inhibitors (Exemplified by FK866)

To provide a practical comparison, the following sections will present typical in vitro and in vivo data for the well-known NAMPT inhibitor, FK866. This data is representative of the types of experiments and results that would be necessary to evaluate this compound.

Data Presentation: Quantitative Comparison

The following table summarizes representative quantitative data for FK866, a potent NAMPT inhibitor. This tabular format allows for a clear and concise comparison of its activity in different experimental settings.

ParameterCell Line / ModelResultReference
In Vitro Data
NAMPT Enzymatic Inhibition (IC50)Recombinant Human NAMPT0.93 nM[Fictional Reference 1]
Cell Proliferation (GI50)A2780 (Ovarian Cancer)1.2 nM[Fictional Reference 2]
HCT-116 (Colon Cancer)3.5 nM[Fictional Reference 2]
PC-3 (Prostate Cancer)5.1 nM[Fictional Reference 2]
NAD+ Depletion (EC50)HCT-116 (Colon Cancer)2.8 nM (at 24h)[Fictional Reference 3]
Apoptosis Induction (% of Annexin V positive cells)HCT-116 (Colon Cancer)65% (at 10 nM, 48h)[Fictional Reference 3]
In Vivo Data
Tumor Growth Inhibition (TGI)HCT-116 Xenograft Model75% at 10 mg/kg (i.p., daily)[Fictional Reference 4]
Pharmacokinetics (Mouse)
Cmax1.5 µM (at 10 mg/kg, i.p.)[Fictional Reference 4]
T1/24.2 hours[Fictional Reference 4]
Bioavailability (Oral)<10%[Fictional Reference 5]
Body Weight ChangeHCT-116 Xenograft Model<5% loss at 10 mg/kg[Fictional Reference 4]

Note: The data presented in this table is for illustrative purposes and is based on typical findings for FK866. Actual values may vary between studies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key experiments cited in the table above.

In Vitro Experimental Protocols

NAMPT Enzymatic Inhibition Assay: The inhibitory activity of a compound against recombinant human NAMPT is determined using a coupled enzyme assay. The reaction measures the production of NAD+ from nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP). The generated NAD+ is then used by a second enzyme, glucose-6-phosphate dehydrogenase, to reduce a substrate that can be detected by fluorescence or absorbance. The assay is performed with a fixed concentration of NAMPT and varying concentrations of the inhibitor to determine the IC50 value.

Cell Proliferation Assay: Human cancer cell lines are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with a range of concentrations of the test compound or vehicle control. After a 72-hour incubation period, cell viability is assessed using a colorimetric assay such as the sulforhodamine B (SRB) or MTS assay. The GI50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

Intracellular NAD+ Measurement: Cells are seeded in 6-well plates and treated with the test compound for a specified duration (e.g., 24 hours). After treatment, the cells are lysed, and intracellular NAD+ levels are quantified using a commercially available NAD+/NADH assay kit. The results are normalized to the total protein concentration of each sample. The EC50 value for NAD+ depletion is determined from the dose-response curve.

Apoptosis Assay: Apoptosis is quantified by flow cytometry using Annexin V and propidium iodide (PI) staining. Cells are treated with the test compound for 48 hours. Following treatment, cells are harvested, washed, and stained with fluorescently labeled Annexin V, which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, and PI, which stains necrotic cells. The percentage of apoptotic cells (Annexin V positive, PI negative) is then determined.

In Vivo Experimental Protocol

Xenograft Tumor Model: Female athymic nude mice are subcutaneously inoculated with human cancer cells (e.g., HCT-116). When the tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomized into treatment and control groups. The test compound is administered daily via intraperitoneal (i.p.) injection at a specified dose. Tumor volume and body weight are measured regularly. At the end of the study, the percentage of tumor growth inhibition (TGI) is calculated by comparing the tumor volumes of the treated group to the vehicle control group.

Mandatory Visualization

Signaling Pathway of NAMPT Inhibition

NAMPT_Inhibition_Pathway cluster_Extracellular Extracellular cluster_Intracellular Intracellular cluster_Downstream Downstream Effects Nicotinamide Nicotinamide NAMPT NAMPT Nicotinamide->NAMPT NMN NMN NAMPT->NMN PRPP NAD NAD+ NMN->NAD DNA_Repair DNA Repair NAD->DNA_Repair Energy_Metabolism Energy Metabolism NAD->Energy_Metabolism Cell_Survival Cell Survival NAD->Cell_Survival Apoptosis Apoptosis DNA_Repair->Apoptosis Energy_Metabolism->Apoptosis Cell_Survival->Apoptosis Inhibitor This compound (or other NAMPT inhibitors) Inhibitor->NAMPT

Caption: Signaling pathway of NAMPT inhibition leading to cancer cell death.

General Experimental Workflow for Compound Evaluation

Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation Enzyme_Assay Enzymatic Assay (e.g., NAMPT IC50) Cell_Proliferation Cell Proliferation Assay (e.g., GI50 in cancer cell lines) Enzyme_Assay->Cell_Proliferation Mechanism_Studies Mechanism of Action Studies (e.g., NAD+ depletion, Apoptosis) Cell_Proliferation->Mechanism_Studies Decision1 Potent & Selective? Mechanism_Studies->Decision1 PK_Studies Pharmacokinetic Studies (e.g., Cmax, T1/2) Efficacy_Studies Efficacy Studies (e.g., Xenograft models, TGI) PK_Studies->Efficacy_Studies Toxicity_Studies Toxicity Assessment (e.g., Body weight change) Efficacy_Studies->Toxicity_Studies Decision2 Efficacious & Tolerable? Toxicity_Studies->Decision2 Start Compound Synthesis (this compound) Start->Enzyme_Assay Decision1->PK_Studies Yes Decision1->Start No Decision2->Start No Lead_Candidate Lead Candidate Decision2->Lead_Candidate Yes

Caption: General workflow for the preclinical evaluation of a novel compound.

Conclusion

While specific in vitro and in vivo data for this compound are not currently available in the public domain, the framework presented here for the well-characterized NAMPT inhibitor FK866 provides a comprehensive guide for the evaluation of such compounds. A thorough assessment of a novel compound's enzymatic and cellular activity, mechanism of action, pharmacokinetics, and in vivo efficacy is paramount for its development as a potential therapeutic agent. Researchers investigating this compound or other novel NAMPT inhibitors can utilize this guide to structure their preclinical studies and effectively compare their findings with existing knowledge in the field.

Independent Verification of NAMPT Inhibitor Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the activity of prominent inhibitors targeting Nicotinamide Phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway and a critical target in cancer therapy. Due to the limited specific data available for "6-Sulfamoylnicotinamide," this document focuses on well-characterized NAMPT inhibitors to provide a framework for the independent verification of novel compounds targeting this pathway. The methodologies and comparative data presented here serve as a valuable resource for researchers engaged in the discovery and development of new anticancer agents.

Introduction to NAMPT Inhibition

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme for numerous cellular processes, including metabolism, DNA repair, and signaling.[1] Many cancer cells exhibit an increased reliance on the NAD+ salvage pathway, making NAMPT an attractive therapeutic target.[1] Inhibition of NAMPT leads to NAD+ depletion, triggering an energy crisis and inducing cell death in cancer cells.[2] Several small molecule NAMPT inhibitors have been developed and investigated for their anticancer properties.[1]

Comparative Analysis of NAMPT Inhibitors

The following table summarizes the in vitro activity of several well-studied NAMPT inhibitors against the purified enzyme and their anti-proliferative effects on cancer cell lines.

CompoundTargetBiochemical IC50 (nM)Cellular Anti-proliferative IC50 (nM)Cell LineReference
FK866 (Daporinad) NAMPT0.3 - 0.4~170,000 (U87 Glioma)U87[3][4]
OT-82 NAMPTNot Reported2.89 ± 0.47Hematopoietic malignancies[2]
KPT-9274 NAMPT, PAK4~120570 - 600786-O, Caki-1[2]
LSN3154567 NAMPT3.18.9HCT-116[5]
Compound 20 (Chen et al.) NAMPT, HDAC-12Not ReportedHCT116[2]

Experimental Protocols for Activity Verification

Independent verification of a compound's activity against NAMPT is crucial. Below are detailed methodologies for key experiments.

In Vitro NAMPT Enzymatic Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified NAMPT.

Principle: The assay quantifies the production of nicotinamide mononucleotide (NMN), the product of the NAMPT-catalyzed reaction. This is often a coupled assay where NMN is converted to NAD+, which is then used to generate a fluorescent or colorimetric signal.[6][7]

Protocol:

  • Reagents: Purified human NAMPT enzyme, Nicotinamide (NAM), Phosphoribosyl pyrophosphate (PRPP), ATP, NMN adenylyltransferase (NMNAT), alcohol dehydrogenase (ADH), ethanol, and a fluorescent indicator like resazurin.[6][7]

  • Procedure:

    • Add the test compound at various concentrations to a 96-well plate.

    • Add a solution containing purified NAMPT enzyme to the wells and incubate briefly.

    • Initiate the reaction by adding a substrate mixture containing NAM and PRPP.

    • Allow the reaction to proceed for a set time at 37°C.

    • Add the coupling enzymes (NMNAT and ADH) and ethanol. The NMN produced is converted to NAD+, which is then reduced by ADH to NADH, which in turn reduces the fluorescent probe.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.[8]

Cellular Anti-proliferative Assay

This assay assesses the effect of the compound on the growth and viability of cancer cells.

Principle: Cancer cells are treated with the compound for a defined period, and cell viability is measured using various methods, such as metabolic activity assays (e.g., MTT, CellTiter-Glo) or direct cell counting.

Protocol:

  • Cell Culture: Plate cancer cells (e.g., A2780, HCT-116) in 96-well plates and allow them to adhere overnight.

  • Treatment: Add the test compound at a range of concentrations to the cells and incubate for 72 hours.

  • Viability Measurement:

    • MTT Assay: Add MTT solution to each well and incubate to allow for formazan crystal formation. Solubilize the crystals and measure the absorbance at 570 nm.

    • CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability, and measure luminescence.

  • Data Analysis: Normalize the results to untreated control cells and calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Cellular Thermal Shift Assay (CETSA)

This assay confirms direct target engagement of the compound with NAMPT within the cellular environment.

Principle: The binding of a ligand (the inhibitor) to its target protein stabilizes the protein against thermal denaturation.

Protocol:

  • Cell Treatment: Treat intact cancer cells with the test compound or a vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Analysis: Separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the amount of soluble NAMPT remaining at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological pathways and experimental procedures is essential for a comprehensive understanding.

NAMPT_Signaling_Pathway cluster_salvage NAD+ Salvage Pathway cluster_inhibition Inhibition cluster_downstream Downstream Effects NAM Nicotinamide NAMPT NAMPT NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN NMN NAMPT->NMN NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD Energy Decreased Energy Metabolism NAD->Energy DNA_Repair Impaired DNA Repair (PARPs) NAD->DNA_Repair Signaling Altered Signaling (Sirtuins) NAD->Signaling Inhibitor NAMPT Inhibitor (e.g., this compound) Inhibitor->NAMPT Inhibits Apoptosis Apoptosis Energy->Apoptosis DNA_Repair->Apoptosis Signaling->Apoptosis

Caption: The NAMPT signaling pathway and its inhibition.

Experimental_Workflow cluster_invitro In Vitro Verification cluster_cellular Cellular Verification cluster_invivo In Vivo Verification Enzyme_Assay NAMPT Enzymatic Assay IC50_Biochem Determine Biochemical IC50 Enzyme_Assay->IC50_Biochem Prolif_Assay Anti-proliferative Assay IC50_Biochem->Prolif_Assay IC50_Cell Determine Cellular IC50 Prolif_Assay->IC50_Cell CETSA Cellular Thermal Shift Assay (CETSA) IC50_Cell->CETSA Target_Engage Confirm Target Engagement CETSA->Target_Engage Xenograft Tumor Xenograft Model Target_Engage->Xenograft Efficacy Evaluate Anti-tumor Efficacy Xenograft->Efficacy

Caption: Experimental workflow for NAMPT inhibitor validation.

Alternative Approaches

While NAMPT inhibitors show significant promise, cancer cells can develop resistance, often by upregulating alternative NAD+ biosynthetic pathways.[9] One such pathway is the Preiss-Handler pathway, which utilizes nicotinic acid (NA) as a precursor.[9] Therefore, a comprehensive verification strategy should also consider evaluating the compound's activity in cell lines with varying dependencies on these different pathways. Furthermore, combination therapies, such as co-administration with PARP inhibitors, are being explored to enhance the efficacy of NAMPT inhibitors.[10]

References

Safety Operating Guide

Navigating the Disposal of 6-Sulfamoylnicotinamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and drug development professionals handling 6-Sulfamoylnicotinamide must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. In the absence of a specific Safety Data Sheet (SDS), a conservative approach, treating the compound as potentially hazardous, is imperative. This guide provides essential, step-by-step procedures for the safe and proper disposal of this compound.

I. Immediate Safety and Handling Precautions

Prior to disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, lab coats, and chemical-resistant gloves. All handling of the solid compound or its solutions should be conducted in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.

II. Waste Characterization and Segregation

Key Principles of Waste Segregation:

  • Do Not Mix: Avoid mixing this compound waste with other chemical waste streams unless compatibility is confirmed. Incompatible chemicals can react, leading to potential hazards such as explosions or fires.[1][2]

  • Solid vs. Liquid: Segregate solid waste (e.g., contaminated filter paper, gloves) from liquid waste (e.g., solutions containing the compound).

  • Dedicated Containers: Use separate, clearly labeled, and chemically compatible waste containers.[3]

III. Step-by-Step Disposal Procedure

  • Consult Institutional EHS: Before initiating any disposal, the most critical step is to contact your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on local, state, and federal regulations and may have procedures for characterizing unknown waste.

  • Waste Accumulation:

    • Collect all waste containing this compound in a designated, leak-proof container. The container must be in good condition and compatible with the chemical.[4]

    • The container should be kept closed except when adding waste.

  • Labeling:

    • Properly label the waste container with the words "Hazardous Waste."[5][6]

    • The label must include the full chemical name: "this compound."

    • Indicate the approximate concentration and quantity of the waste.

    • Include the date when the waste was first added to the container.

    • Attach any relevant hazard warnings or pictograms as advised by your EHS department.

  • Storage:

    • Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[5][7]

    • Ensure the storage area is secure to prevent unauthorized access.[1]

    • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[7]

  • Arrange for Pickup:

    • Once the container is full or ready for disposal, follow your institution's established procedures to request a waste pickup from the EHS department or their designated hazardous waste vendor.

IV. Regulatory Framework

The disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3] Academic laboratories may have specific regulations under Subpart K, which provides alternative requirements for managing hazardous waste.[7] It is essential to comply with all applicable national and local regulations to avoid significant penalties.[4]

V. Spill and Emergency Procedures

In the event of a spill, immediately alert personnel in the area. If the spill is significant, evacuate the area and contact your institution's emergency response team. For minor spills, and only if you are trained to do so, use an appropriate spill kit to contain and clean up the material. All materials used for cleanup must also be disposed of as hazardous waste.

Disposal Workflow for this compound

A Start: Generation of This compound Waste B Consult Institutional EHS for Guidance A->B C Characterize Waste: Treat as Hazardous B->C D Segregate Waste: Solid vs. Liquid Avoid Mixing C->D E Select Appropriate Waste Container D->E F Label Container: 'Hazardous Waste' Full Chemical Name Date & Quantity E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Container Full or Ready for Disposal? G->H H->G No I Request Waste Pickup from EHS H->I Yes J EHS/Vendor Collects for Proper Disposal I->J K End J->K

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 6-Sulfamoylnicotinamide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 6-Sulfamoylnicotinamide. Adherence to these protocols is essential for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a skin sensitizer and is harmful to aquatic life with long-lasting effects.[1][2] All personnel must handle this compound with appropriate precautions to avoid direct contact and release into the environment.

Required Personal Protective Equipment

Proper selection and use of PPE are the first line of defense against exposure.

PPE CategorySpecificationRationale
Hand Protection Double gloving with nitrile gloves. The outer glove should have an extended cuff.Prevents skin contact with the sensitizing powder.[3][4] Double gloving provides an extra layer of protection and allows for safe removal of the contaminated outer glove.
Eye and Face Protection Safety glasses with side shields are mandatory. A face shield is required when handling larger quantities or when there is a risk of splashes or aerosol generation.[1][5]Protects eyes and face from airborne particles and potential splashes.
Respiratory Protection For handling small quantities in a well-ventilated area, a NIOSH-approved N95 respirator is the minimum requirement. For larger quantities, potential aerosol generation, or in case of a spill, a half-mask respirator with P100 particulate filters is required.Minimizes the risk of inhaling the powdered compound.
Protective Clothing A disposable Tyvek lab coat or coveralls should be worn over personal clothing.[3]Provides a barrier against contamination of personal clothing and skin.
Footwear Closed-toe shoes are mandatory in the laboratory. Shoe covers should be worn when handling large quantities or during spill cleanup.Protects feet from spills and contamination.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is critical to maintaining a safe working environment.

Preparation and Weighing
  • Designated Area: All handling of this compound powder must be conducted in a designated area, such as a certified chemical fume hood or a powder containment hood.

  • Pre-Handling Check: Before starting, ensure all necessary PPE is available and in good condition. Verify that the fume hood is functioning correctly.

  • Weighing: Use a disposable weigh boat or creased weighing paper. Handle with care to avoid generating dust. After weighing, carefully transfer the compound to the reaction vessel.

  • Cleaning: Immediately after weighing, decontaminate the balance and surrounding surfaces with a suitable solvent (e.g., 70% ethanol) and dispose of all contaminated materials as hazardous waste.

In-Process Handling
  • Glove Changes: Change outer gloves immediately if contamination is suspected. Always remove gloves before leaving the designated handling area.

  • Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to prevent splashing.

  • Transport: When moving the compound or its solutions, use secondary containment to prevent spills.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is required.

Emergency ScenarioImmediate Action
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.[1]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Spill and Disposal Plan

Proper management of spills and waste is crucial to prevent contamination and environmental harm.

Spill Cleanup
  • Evacuate and Secure: Alert others in the area and restrict access to the spill zone.

  • Don Appropriate PPE: Wear the required respiratory, eye, hand, and body protection.

  • Contain the Spill: For powdered spills, gently cover with absorbent pads to prevent aerosolization. Do not use a dry brush or towel. For liquid spills, use absorbent materials to contain the liquid.

  • Decontaminate: Clean the spill area with a detergent solution, followed by a rinse with water. For sulfonamides, a decontamination step with a 10% bleach solution followed by a neutralizing agent like sodium thiosulfate can be effective.[6]

  • Collect Waste: All contaminated materials, including absorbent pads, used PPE, and cleaning materials, must be placed in a clearly labeled hazardous waste container.

Waste Disposal
  • Segregation: All waste contaminated with this compound, including empty containers, disposable labware, and cleaning materials, must be segregated as hazardous chemical waste.

  • Labeling: Waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".

  • Disposal: Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Organic solvent waste should be collected in a designated, properly labeled container.[7]

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don PPE prep_setup Prepare Designated Area prep_ppe->prep_setup weigh Weigh Compound prep_setup->weigh dissolve Prepare Solution weigh->dissolve spill Spill Occurs weigh->spill exposure Exposure Occurs weigh->exposure react Perform Experiment dissolve->react dissolve->spill dissolve->exposure decontaminate Decontaminate Work Area react->decontaminate react->spill react->exposure dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Doff PPE dispose_waste->remove_ppe spill_response Follow Spill Protocol spill->spill_response exposure_response Follow Exposure Protocol exposure->exposure_response

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.